Biotin-PEG1-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H26N4O3S |
|---|---|
Molecular Weight |
330.45 g/mol |
IUPAC Name |
N-[2-(2-aminoethoxy)ethyl]-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C14H26N4O3S/c15-5-7-21-8-6-16-12(19)4-2-1-3-11-13-10(9-22-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10?,11-,13-/m0/s1 |
InChI Key |
MJCKXPHJERSYIX-KUNJKIHDSA-N |
Isomeric SMILES |
C1C2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCN)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCN)NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
The Versatility of Biotin-PEG1-NH2: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications of Biotin-PEG1-NH2
This compound is a heterobifunctional crosslinker that has become an indispensable tool in various fields of life science research, including drug development, diagnostics, and nanotechnology. Its unique structure, consisting of a biotin moiety, a single polyethylene glycol (PEG) spacer, and a primary amine group, provides a versatile platform for bioconjugation. The biotin group exhibits an extraordinarily high affinity for avidin and streptavidin, forming one of the strongest known non-covalent biological interactions. This interaction is widely exploited for detection, purification, and immobilization of biomolecules. The terminal primary amine allows for covalent attachment to a variety of functional groups on target molecules, such as proteins, peptides, and nanoparticles. The short PEG spacer enhances water solubility and reduces steric hindrance, which can be critical for maintaining the biological activity of the conjugated molecules.
Core Applications in Research
The primary utility of this compound lies in its ability to serve as a molecular bridge, connecting a molecule of interest to the powerful biotin-avidin system. This functionality is leveraged in several key research areas:
-
Bioconjugation and Labeling: The most fundamental application is the biotinylation of biomolecules. The primary amine of this compound can be covalently linked to various functional groups, most commonly carboxyl groups on proteins (e.g., on aspartic and glutamic acid residues) or activated esters. This enables researchers to tag proteins, antibodies, and other molecules for subsequent detection with streptavidin-conjugated enzymes (like HRP or AP), fluorophores, or for purification using streptavidin-coated beads.
-
Targeted Drug Delivery and Antibody-Drug Conjugates (ADCs): In the realm of therapeutic development, this compound serves as a linker in the construction of targeted drug delivery systems.[1][2] It can be used to attach a cytotoxic drug to a targeting moiety, such as an antibody, creating an ADC.[1][3] The antibody directs the conjugate to cancer cells expressing a specific antigen, and upon internalization, the drug is released, leading to targeted cell death. The biotin component can also be used in pre-targeting strategies, where a biotinylated antibody is first administered, followed by a streptavidin-conjugated drug.
-
Nanoparticle and Surface Functionalization: The amine group of this compound allows for its conjugation to the surface of nanoparticles, quantum dots, and other nanomaterials that have been functionalized with carboxyl groups or other reactive moieties. This process renders the nanoparticles "biotinylated," enabling their use in a wide array of applications, including targeted imaging, biosensing, and affinity purification.
-
Immunoassays and Diagnostics: Biotinylation is a cornerstone of many modern immunoassays, such as ELISA and Western blotting. By biotinylating detection antibodies with reagents like this compound, signal amplification can be achieved by subsequently applying streptavidin-enzyme conjugates. This leads to enhanced sensitivity in the detection of target analytes.
Data Presentation: Quantitative Aspects of Biotinylation
The efficiency and outcome of a biotinylation reaction can be influenced by several factors, including the molar ratio of the biotinylation reagent to the target molecule, pH, and reaction time. The degree of biotin incorporation is a critical parameter that often needs to be optimized for specific applications.
Table 1: Typical Molar Ratios for Protein Biotinylation using EDC/NHS Chemistry
| Molar Excess of this compound over Protein | Molar Excess of EDC over Protein | Expected Degree of Labeling (Biotins per Protein) | Notes |
| 20-fold | 10-fold | Low (1-3) | Suitable for applications where minimal modification is desired to preserve protein function. |
| 50-fold | 20-fold | Medium (4-8) | A common starting point for labeling antibodies for immunoassays. |
| 100-fold | 50-fold | High (8-15) | May be used when a high density of biotin is required, but risks protein precipitation and loss of activity. |
Note: These values are illustrative and the optimal ratios should be determined empirically for each specific protein and application.
Table 2: Comparison of Biotin Quantification Methods
| Assay Method | Principle | Advantages | Disadvantages |
| HABA Assay | Colorimetric assay based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin by biotin.[4] | Simple, rapid, and requires a standard spectrophotometer. | Can underestimate the degree of biotinylation, especially with heavily labeled proteins due to steric hindrance.[3] Prone to interference from colored compounds. |
| Fluorescence-Based Assays | Based on the enhancement or quenching of a fluorophore upon binding of biotin to a fluorescently labeled avidin/streptavidin. | High sensitivity. | Requires a fluorometer. Can be more complex to perform. |
| Mass Spectrometry (MS) | Direct measurement of the mass shift of the protein or its peptides after biotinylation. | Highly accurate and provides information on the specific sites of biotinylation. | Requires specialized equipment and expertise. |
Experimental Protocols
Protocol 1: Biotinylation of a Protein via Carboxyl Groups using EDC Chemistry
This protocol describes the conjugation of this compound to carboxyl groups (e.g., on aspartate, glutamate, or the C-terminus) of a protein using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). N-hydroxysuccinimide (NHS) is often included to increase the efficiency of the reaction by forming a more stable amine-reactive intermediate.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like MES or PBS.
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM solution of this compound in DMSO or water.
-
Immediately before use, prepare a 100 mM solution of EDC in Activation Buffer.
-
Immediately before use, prepare a 100 mM solution of NHS in Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Add EDC and NHS to the protein solution to a final concentration of 2-10 mM and 5-20 mM, respectively. The molar ratio of EDC/NHS to the protein will need to be optimized.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Add the this compound solution to the activated protein solution. A 20- to 50-fold molar excess of the biotin reagent over the protein is a common starting point.
-
Incubate for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and reaction byproducts by passing the solution through a desalting column or by dialysis against PBS.
-
Quantification: Determine the degree of biotinylation using the HABA assay (see Protocol 2) or another suitable method.
-
Storage: Store the biotinylated protein under conditions appropriate for the unmodified protein.
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
This protocol provides a method to estimate the number of biotin molecules conjugated per protein molecule.[4]
Materials:
-
Biotinylated protein sample (purified)
-
HABA/Avidin solution (commercially available kits or prepared in-house)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure:
-
Prepare HABA/Avidin Solution: If not using a kit, prepare a solution of HABA and avidin in PBS according to established protocols.
-
Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A500_initial).
-
Add Biotinylated Sample: Add a known volume of the purified biotinylated protein solution to the HABA/Avidin solution. Mix well and incubate for 5-10 minutes to allow the biotin to displace the HABA.
-
Measure Final Absorbance: Measure the absorbance of the solution again at 500 nm (A500_final).
-
Calculations:
-
Calculate the change in absorbance: ΔA500 = A500_initial - A500_final.
-
Use the molar extinction coefficient of the HABA-avidin complex (typically ~34,000 M⁻¹cm⁻¹) and the Beer-Lambert law to calculate the concentration of biotin in the sample.
-
Knowing the concentration of the protein, calculate the molar ratio of biotin to protein.
-
Visualizations: Diagrams of Key Concepts and Workflows
Caption: Logical relationship diagram of this compound and its interactions.
Caption: Experimental workflow for protein biotinylation using this compound.
Caption: Signaling pathway of an ADC utilizing a this compound linker.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Rapid hydrolysis of amides under physiological conditions: influence of the microenvironment on the stability of the amide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
Biotin-PEG1-NH2: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Biotin-PEG1-NH2, a heterobifunctional linker widely utilized in biomedical research and drug development. This document details its molecular characteristics, outlines key experimental protocols, and presents a logical workflow for its application in bioconjugation. It is intended for researchers, scientists, and professionals in the fields of biochemistry, molecular biology, and drug discovery.
Core Molecular Data
This compound, also known as Biotin-PEG1-Amine, is a versatile molecule that incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a single polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a primary amine group for covalent conjugation to various functional groups.[1][2]
| Property | Value | Reference |
| Molecular Formula | C14H26N4O3S | [1] |
| Molecular Weight | 330.45 g/mol | [1][3][4] |
| Purity | ≥95% | [1] |
| Synonyms | Biotin-PEG1-Amine, (+)-BIOTIN-PEG1-CH2CH2NH2 | [1] |
| CAS Number | 811442-85-0 | [1] |
Applications in Research and Development
This compound is a valuable tool in a variety of applications, including:
-
Medical Research: Used in the study of ligands and for polypeptide synthesis support.[1][2]
-
Drug Delivery and Nanotechnology: Employed in drug-release systems and the development of new nanomaterials.[1][2]
-
Antibody-Drug Conjugates (ADCs): Serves as a cleavable linker in the synthesis of ADCs.[3][4][5]
-
Immunoassays: Utilized for labeling antibodies and other proteins for detection in assays such as ELISA.
-
Surface Functionalization: Enables the immobilization of biomolecules on various surfaces for biosensor development and other applications.
Experimental Protocols
The primary amine group of this compound allows for its conjugation to molecules containing amine-reactive functional groups, most commonly N-hydroxysuccinimide (NHS) esters.
General Protocol for Protein Biotinylation using an NHS-Ester Crosslinker
This protocol outlines the general steps for conjugating this compound to a protein that has been activated with an NHS-ester crosslinker.
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
NHS-ester crosslinker (e.g., Sulfo-NHS)
-
This compound
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment for purification
Methodology:
-
Protein Preparation: Dissolve the protein in an amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.
-
Crosslinker Activation: Immediately before use, prepare a solution of the NHS-ester crosslinker in a suitable solvent (e.g., DMSO for NHS esters, or water for Sulfo-NHS esters).
-
This compound Preparation: Dissolve this compound in the reaction buffer.
-
Conjugation Reaction:
-
Add the NHS-ester solution to the protein solution. The molar excess of the crosslinker will depend on the protein and desired degree of labeling.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Add this compound to the reaction mixture. The optimal molar ratio of this compound to the protein needs to be determined empirically.
-
Continue the incubation for an additional 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching: Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or through dialysis against an appropriate buffer.
Workflow for Biotinylating a Target Protein
Caption: A logical workflow for the biotinylation of a target protein using this compound and an NHS-ester crosslinker.
Signaling Pathway Context: Application in Immunoassays
While this compound is not directly involved in intracellular signaling, its application is crucial for the detection of signaling molecules in immunoassays like ELISA. The biotin tag allows for signal amplification through the high-affinity interaction with streptavidin conjugated to a reporter enzyme.
Simplified ELISA Detection Pathway
Caption: Simplified pathway illustrating the role of biotinylation in signal amplification during a sandwich ELISA.
Storage and Handling
For long-term stability, this compound should be stored at -5°C in a dry environment and protected from sunlight.[1][2]
References
An In-depth Technical Guide to the Synthesis and Purity of Biotin-PEG1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Biotin-PEG1-amine, a valuable reagent in bioconjugation, drug delivery, and diagnostic applications. Detailed experimental protocols and data analysis are presented to assist researchers in the successful production and quality assessment of this molecule.
Synthesis of Biotin-PEG1-amine
The synthesis of Biotin-PEG1-amine is a two-step process commencing with the mono-Boc protection of 2-(2-aminoethoxy)ethanol, followed by the coupling of the deprotected amine with an activated biotin derivative.
Step 1: Synthesis of N-Boc-2-(2-aminoethoxy)ethanol
The initial step involves the selective protection of one of the amino groups of a short PEG linker precursor. A common starting material is 2-(2-aminoethoxy)ethanol, which is reacted with di-tert-butyl dicarbonate (Boc)₂O to yield the mono-Boc protected intermediate.
Experimental Protocol:
-
Dissolve 2-(2-aminoethoxy)ethanol in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-(2-aminoethoxy)ethanol.
-
Purify the product by column chromatography on silica gel.
Step 2: Coupling with Biotin-NHS Ester and Deprotection
The purified N-Boc-2-(2-aminoethoxy)ethanol is deprotected to reveal the free amine, which is then coupled with Biotin-N-hydroxysuccinimide (Biotin-NHS) ester.
Experimental Protocol:
-
Dissolve N-Boc-2-(2-aminoethoxy)ethanol in a solution of trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting amine salt in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a base, such as triethylamine (TEA), to neutralize the salt.
-
To this solution, add a solution of Biotin-NHS ester in DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution to yield crude Biotin-PEG1-amine.
Synthesis Workflow Diagram:
Caption: Synthesis pathway of Biotin-PEG1-amine.
Purification and Purity Analysis
Purification of the final product is crucial to remove unreacted starting materials and byproducts. The purity is then assessed using various analytical techniques. Commercial Biotin-PEG1-amine products typically have a purity of ≥95%.[1]
Purification by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the method of choice for purifying Biotin-PEG1-amine.
Experimental Protocol:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute the product using a gradient of water and acetonitrile (ACN), both containing 0.1% TFA. A typical gradient could be 5-95% ACN over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
Collect the fractions corresponding to the main product peak.
-
Combine the pure fractions and lyophilize to obtain the final product as a white solid.
Purity and Characterization
The identity and purity of the synthesized Biotin-PEG1-amine are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity assessment. | Peaks corresponding to the biotin moiety, the PEG linker, and the terminal amine. The integration of the peaks should be consistent with the molecular structure. |
| ¹³C NMR | Further structural confirmation. | Resonances for all carbon atoms in the molecule, confirming the overall structure. |
| Mass Spectrometry (ESI-MS) | Determination of molecular weight. | A major peak corresponding to the [M+H]⁺ ion of Biotin-PEG1-amine (C₁₄H₂₆N₄O₃S, MW: 330.45). |
| HPLC | Purity assessment. | A single major peak indicating a purity of ≥95%. |
Application: Biotinylation of Cell Surface Proteins
Biotin-PEG1-amine is widely used for the biotinylation of cell surface proteins for their subsequent isolation and identification. The primary amine group of the reagent reacts with activated carboxyl groups on proteins.
Experimental Workflow:
-
Cell Culture: Grow cells of interest to the desired confluency.
-
Activation of Cell Surface Proteins: Treat cells with a carboxyl-activating agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Biotinylation: Incubate the activated cells with Biotin-PEG1-amine. The amine group of the biotin reagent will form a stable amide bond with the activated carboxyl groups on the cell surface proteins.
-
Cell Lysis: After biotinylation, wash the cells to remove excess reagent and then lyse them to release the cellular proteins.
-
Affinity Purification: Incubate the cell lysate with streptavidin-conjugated beads (e.g., magnetic beads or agarose). The high affinity of streptavidin for biotin will capture the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer or by using competitive elution with free biotin.
-
Downstream Analysis: Analyze the eluted proteins by techniques such as Western blotting or mass spectrometry-based proteomics.
Experimental Workflow Diagram:
Caption: Workflow for cell surface protein biotinylation.
References
A Technical Guide to Biotin-PEG1-NH2 (CAS: 811442-85-0) for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Biotin-PEG1-NH2, a heterobifunctional linker critical in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical and physical properties, provides hypothetical yet representative experimental protocols for its application, and outlines methods for the characterization of the resulting conjugates.
Core Properties of this compound
This compound is a versatile molecule that features a biotin moiety for strong and specific binding to avidin or streptavidin, a single polyethylene glycol (PEG) unit to enhance solubility and reduce immunogenicity, and a primary amine group for covalent attachment to other molecules.[1] Its primary application is as a cleavable linker in the synthesis of ADCs.[2][3][4][5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 811442-85-0 | [1][2][3][4][5][6][][8] |
| Molecular Formula | C14H26N4O3S | [1][2][6][8] |
| Molecular Weight | 330.45 g/mol | [1][2][4][6] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥95% | [1][9] |
| Functional Groups | Biotin, Amine | [1] |
| Solubility | Soluble in water, DMSO, and DMF | [10] |
Table 2: Storage and Handling Recommendations
| Condition | Temperature | Duration | Reference(s) |
| Powder | -20°C | 2-3 years | [2][6] |
| In Solvent (e.g., DMSO) | -80°C | 6 months - 1 year | [2][6] |
Application in Antibody-Drug Conjugate (ADC) Development
This compound serves as a foundational component in the construction of ADCs. Its amine group allows for the covalent attachment of a cytotoxic payload, while the biotin group can be used for purification, detection, or as part of a pre-targeting strategy. The single PEG unit provides a hydrophilic spacer that can improve the pharmacokinetic properties of the final ADC.
Conceptual Workflow for ADC Synthesis
The synthesis of an ADC using this compound typically involves a multi-step process. First, the primary amine of the linker is reacted with an activated form of a cytotoxic drug (payload). This drug-linker conjugate is then activated to react with the antibody, commonly targeting lysine residues.
The "Cleavable" Nature of the Linker
While this compound itself does not contain a cleavable bond, its utility as a "cleavable linker" arises from its incorporation into a larger linker structure that is designed to be cleaved under specific physiological conditions.[2][3][4][5] Common cleavable motifs integrated with such linkers include:
-
Acid-labile linkers (e.g., hydrazones): These are designed to be stable at the neutral pH of blood but are cleaved in the acidic environment of endosomes and lysosomes.[5][6]
-
Enzyme-cleavable linkers (e.g., peptide sequences): These linkers are cleaved by specific enzymes, such as cathepsins, which are abundant in the lysosomal compartment of tumor cells.[3][5]
-
Reducible linkers (e.g., disulfide bonds): These are cleaved in the reducing environment of the cytoplasm.[11]
For the purpose of this guide, we will consider a scenario where this compound is part of a larger linker construct that includes a cathepsin-cleavable dipeptide, such as valine-citrulline (Val-Cit).
Experimental Protocols
The following are representative protocols that can be adapted for the use of this compound in ADC development.
Protocol 1: Conjugation of a Cytotoxic Payload to this compound
This protocol describes the reaction of the primary amine on this compound with an N-hydroxysuccinimide (NHS)-activated payload.
Materials:
-
This compound
-
NHS-activated cytotoxic payload (e.g., a derivative of MMAE or doxorubicin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
In a separate vessel, dissolve the NHS-activated payload in anhydrous DMF or DMSO.
-
Add the this compound solution to the payload solution. A 1.1 to 1.5 molar excess of the amine linker is typically used.
-
Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, or overnight at 4°C.
-
Monitor the reaction progress by HPLC until the starting materials are consumed.
-
The resulting drug-linker conjugate can be purified by preparative HPLC.
Protocol 2: Conjugation of the Drug-Linker Construct to an Antibody
This protocol outlines the conjugation of the purified drug-linker construct (assuming it now has a reactive group for antibody conjugation, e.g., an NHS ester) to the lysine residues of a monoclonal antibody.
Materials:
-
Purified monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Purified and activated drug-linker construct
-
Amine-free reaction buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Dissolve the activated drug-linker construct in DMSO or another suitable organic solvent.
-
Add the drug-linker solution to the antibody solution with gentle stirring. The molar ratio of the drug-linker to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized (typically ranging from 5:1 to 20:1).
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes to ensure all unreacted drug-linker is quenched.
-
Purify the ADC from unreacted drug-linker and other small molecules using SEC.
Protocol 3: Characterization of the ADC
3.3.1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods:
-
UV-Vis Spectroscopy: This method is applicable if the drug and the antibody have distinct absorbance maxima. By measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and the drug's λmax), the concentrations of both can be determined, and the DAR calculated.[][9][12][13]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, providing information on the distribution of drug loads.[12][13]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide a precise measurement of the mass of the conjugate, from which the number of attached drug-linker molecules can be determined.[4][14][15][16]
Table 3: Example Data Table for DAR Determination by UV-Vis Spectroscopy
| Sample ID | A280 | Aλmax (drug) | Antibody Conc. (mg/mL) | Drug Conc. (µM) | Calculated DAR |
| ADC Batch 1 | |||||
| ADC Batch 2 | |||||
| Control mAb | N/A | N/A |
3.3.2. Analysis of Purity and Aggregation
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify any aggregates that may have formed during the conjugation process.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and the covalent attachment of the drug-linker.
Conclusion
This compound is a valuable tool for researchers and drug developers, offering a versatile platform for the construction of complex bioconjugates. Its well-defined structure, including a biotin handle, a hydrophilic PEG spacer, and a reactive amine, facilitates the synthesis of sophisticated molecules like ADCs. The protocols and characterization methods outlined in this guide provide a framework for the successful application of this compound in the development of next-generation targeted therapeutics. Careful optimization of reaction conditions and thorough characterization of the final product are essential to ensure the desired efficacy and safety profile of the resulting bioconjugate.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. Chemically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative collision‐induced unfolding differentiates model antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 6. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 8. Antibody Drug Conjugates: Application of Quantitative Pharmacology in Modality Design and Target Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Biotin-PEG2-NH-Boc, 175885-18-4 | BroadPharm [broadpharm.com]
- 11. Linkers Having a Crucial Role in Antibody–Drug Conjugates | MDPI [mdpi.com]
- 12. pharmiweb.com [pharmiweb.com]
- 13. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Biotin PEGylation Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of biotin PEGylation reagents, their chemical functionalities, and their applications in research and drug development. It delves into the quantitative aspects of biotin-PEG conjugation, detailed experimental protocols for common laboratory procedures, and the cellular pathways involved in the uptake of biotinylated molecules.
Core Concepts of Biotin PEGylation
Biotin PEGylation is a biochemical technique that involves the covalent attachment of polyethylene glycol (PEG) chains linked to a biotin molecule to a target molecule, such as a protein, peptide, or nanoparticle. This process leverages the high-affinity interaction between biotin and avidin or streptavidin for various applications, while the PEG linker provides significant advantages.
Benefits of PEGylation:
-
Increased Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic molecules in aqueous solutions[1][2].
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, reducing the risk of an immune response[1].
-
Prolonged Half-Life: PEGylation increases the hydrodynamic size of the molecule, which can reduce renal clearance and extend its circulation time in the bloodstream[1].
-
Improved Stability: The PEG linker can protect the attached molecule from enzymatic degradation and improve its stability under various conditions.
-
Enhanced Targeting: The biotin moiety allows for specific targeting to cells or tissues expressing biotin receptors or for immobilization on streptavidin-coated surfaces[1].
Types of Biotin PEGylation Reagents:
Biotin PEGylation reagents are classified based on the reactive group at the end of the PEG chain, which determines their target specificity. Common reactive groups include:
-
NHS Esters (N-Hydroxysuccinimide): These are amine-reactive reagents that form stable amide bonds with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) at a pH of 7-9[3].
-
Maleimides: These are thiol-reactive reagents that specifically react with free sulfhydryl groups (e.g., from cysteine residues) at a pH of 6.5-7.5 to form stable thioether bonds[4][5].
-
Hydrazides: These reagents react with aldehyde or ketone groups, which can be introduced into molecules through oxidation of carbohydrates.
Quantitative Data on Biotin PEGylation
The efficiency and outcome of biotin PEGylation are influenced by several factors, including the molar ratio of reactants, pH, and the specific characteristics of the molecules involved.
Table 1: Biotin-PEG Conjugation Efficiency
| Target Molecule | Biotin-PEG Reagent | Molar Ratio (Biotin-PEG:Protein) | Conjugation Efficiency (%) | Reference |
| Lysozyme (LZ) | Bio-PEG-NHS | 1:1 | 70.9 ± 1.3 | [6] |
| Lysozyme (LZ) | Bio-PEG-NHS | 5:1 | 98.4 ± 1.9 | [6] |
| Bovine Serum Albumin (BSA) | Bio-PEG-NHS | 5:1 | 80.2 ± 0.4 | [6] |
| Bovine Serum Albumin (BSA) | Bio-PEG-NHS | 10:1 | 95.6 ± 5.5 | [6] |
| rhG-CSF | mPEG-ALD | 3:1 | Not specified, lower yield | [7] |
| rhG-CSF | mPEG-ALD | 5:1 | 86 (monoPEGylated) | [7] |
Table 2: Intracellular Uptake and Cell Association of Biotin-PEGylated Molecules
| Cell Line | Molecule | Modification | Relative Fluorescence Intensity (Uptake) | Cell Association (%) | Reference |
| A549 | Lysozyme (LZ) | Unmodified | 1.0 ± 0.2 | - | [6] |
| A549 | Lysozyme (LZ) | Bio-PEG-LZ 5 | 0.3 ± 0.1 | - | [6] |
| A549 | Bovine Serum Albumin (BSA) | Unmodified | 1.0 ± 0.1 | - | [6] |
| A549 | Bovine Serum Albumin (BSA) | Bio-PEG-BSA 10 | 1.3 ± 0.1 | - | [6] |
| THP-1 | Magnetotactic Bacteria (MTB) | Bare | High | - | [8] |
| THP-1 | Magnetotactic Bacteria (MTB) | MTB/PEG-Biotin (5 mM) | - | < 5 | [8] |
| THP-1 | Magnetotactic Bacteria (MTB) | MTB/PEG-Biotin (10 mM) | - | 3 | [8] |
Table 3: Pharmacokinetic Parameters of PEGylated Nanoparticles and Biotin
| Formulation | Animal Model | Dose | t1/2α (biodistribution half-life) | t1/2β (elimination half-life) | Clearance | Reference |
| PEG-AuNPs | Rat | 0.7 mg/kg (i.v.) | 1.56 h | 57.0 h | Not specified | [9] |
| [¹⁴C]biotin | Pig | Physiologic amount (i.v.) | 0.11 ± 0.07 h | 1.43 ± 0.42 h (2nd phase), 22 ± 4 h (3rd phase) | Rapid | [10] |
| [¹¹¹In]-avidin | Rat | - | - | - | - | [11] |
| [⁹⁹mTc]-biotin-liposomes | Rat | - | - | - | - | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving biotin PEGylation reagents.
Synthesis of Biotin-PEG-NHS Ester
This protocol describes the synthesis of a common amine-reactive biotin PEGylation reagent.
Materials:
-
Biotin
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-terminated PEG (H₂N-PEG-COOH)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Dialysis membrane (MWCO appropriate for the PEG size)
Procedure:
-
Activation of Biotin:
-
Dissolve biotin in anhydrous DMF.
-
Add DCC and NHS in a 1:1.2:1.2 molar ratio (Biotin:DCC:NHS).
-
Stir the reaction mixture at room temperature for 24 hours in the dark.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Precipitate the activated Biotin-NHS ester by adding cold diethyl ether.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
-
Conjugation of Biotin-NHS to Amine-PEG:
-
Dissolve the activated Biotin-NHS and amine-terminated PEG in anhydrous DMF at a 1.2:1 molar ratio.
-
Add triethylamine (TEA) as a catalyst.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
-
Activation of Biotin-PEG-COOH with NHS:
-
Dissolve the Biotin-PEG-COOH in anhydrous DCM.
-
Add DCC and NHS in a 1:1.2:1.2 molar ratio.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the mixture to remove DCU.
-
Precipitate the final product, Biotin-PEG-NHS, by adding cold diethyl ether.
-
Wash the precipitate and dry under vacuum.
-
-
Purification:
-
Dissolve the crude product in an appropriate buffer.
-
Purify the Biotin-PEG-NHS by dialysis against deionized water to remove unreacted reagents and byproducts.
-
Lyophilize the purified product to obtain a white powder.
-
Biotin-PEGylation of a Protein using an NHS Ester
This protocol outlines the general procedure for labeling a protein with a Biotin-PEG-NHS reagent[3].
Materials:
-
Protein to be labeled (e.g., IgG)
-
Biotin-PEG-NHS reagent
-
Phosphate-buffered saline (PBS), pH 7.2-8.0 (amine-free)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis cassette
-
Quenching buffer (e.g., Tris-HCl)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in PBS at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the Biotin-PEG-NHS reagent in DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a calculated volume of the Biotin-PEG-NHS stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold molar excess).
-
Gently mix the reaction mixture.
-
Incubate at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching the Reaction (Optional):
-
Add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted Biotin-PEG-NHS reagent using a desalting column or by dialysis against PBS.
-
Purification of Biotinylated Proteins using Streptavidin Affinity Chromatography
This protocol describes the purification of biotinylated proteins based on their high affinity for streptavidin[12][13].
Materials:
-
Streptavidin-agarose resin
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.8, or a buffer containing a high concentration of free biotin)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Crude mixture containing the biotinylated protein
Procedure:
-
Resin Equilibration:
-
Wash the streptavidin-agarose resin with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Load the crude protein mixture onto the equilibrated column.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
For harsh elution: Elute the biotinylated protein with Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.8). Collect the fractions into tubes containing Neutralization Buffer to immediately neutralize the low pH.
-
For competitive elution: Elute with a buffer containing a high concentration of free biotin (e.g., 2-10 mM biotin in PBS).
-
-
Analysis of Fractions:
-
Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) to identify the fractions containing the purified biotinylated protein.
-
Characterization of Biotin-PEGylated Proteins
Degree of Biotinylation (HABA Assay):
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to determine the number of biotin molecules conjugated to a protein[14][15].
Principle: HABA binds to avidin, producing a colored complex with a maximum absorbance at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA from the avidin, causing a decrease in absorbance at 500 nm. The change in absorbance is proportional to the amount of biotin in the sample.
Molecular Weight Determination (MALDI-TOF Mass Spectrometry):
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry can be used to determine the molecular weight of the biotin-PEGylated protein. The increase in mass compared to the unmodified protein corresponds to the mass of the attached biotin-PEG moieties, allowing for the determination of the degree of PEGylation.
Signaling Pathways and Experimental Workflows
Biotinylated molecules are often internalized by cells through receptor-mediated endocytosis, primarily via clathrin-mediated or caveolae-mediated pathways.
Biotin-PEGylation Workflow
The general workflow for producing and utilizing a biotin-PEGylated protein for cell-based assays is depicted below.
Caption: General workflow for biotin-PEGylation of a protein.
Clathrin-Mediated Endocytosis of Biotinylated Ligands
This pathway is a major route for the internalization of many receptor-bound ligands, including biotinylated molecules that bind to cell surface receptors.
Caption: Clathrin-mediated endocytosis pathway.
Caveolae-Mediated Endocytosis of Biotin-PEG Complexes
Caveolae are flask-shaped invaginations of the plasma membrane that are involved in another form of endocytosis. This pathway is often associated with the uptake of smaller molecules and certain nanoparticles.
Caption: Caveolae-mediated endocytosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The clearance and metabolism of biotin administered intravenously to pigs in tracer and physiologic amounts is much more rapid than previously appreciated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and biodistribution of [111In]-avidin and [99mTc]-biotin-liposomes injected in the pleural space for the targeting of mediastinal nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Endocytosis via caveolae: alternative pathway with distinct cellular compartments to avoid lysosomal degradation? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Biotin-PEG1-NH2: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Biotin-PEG1-NH2, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and diagnostic applications. Understanding these core physicochemical properties is critical for the successful design and execution of experiments, ensuring the integrity and performance of the resulting conjugates.
Introduction to this compound
This compound, also known as Biotin-PEG1-Amine, is comprised of three key components: a biotin moiety for high-affinity binding to avidin and streptavidin, a single polyethylene glycol (PEG) unit to enhance hydrophilicity and provide a flexible spacer, and a primary amine group for covalent attachment to various functional groups. The incorporation of the PEG spacer significantly influences the molecule's solubility and can impact the stability of the final conjugate.
Solubility Profile
The solubility of this compound is a crucial parameter for its effective use in various experimental settings. Generally, the presence of the hydrophilic PEG linker imparts good aqueous solubility.[1][2][3] However, quantitative solubility can vary depending on the solvent, temperature, and pH.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, data from structurally similar Biotin-PEG-Amine compounds provide valuable insights. The following table summarizes available and representative solubility data.
| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) | Citation |
| Biotin-PEG3-Amine | Water | Not Specified | 95 | [4] |
| Biotin-PEG3-Amine | DMSO | Not Specified | 245 | [4] |
| Biotin-PEG4-Amine | DMSO | Not Specified | 100 | MedChemExpress Product Data |
| Biotin-PEG-Amine (General) | Aqueous Buffer | Not Specified | Soluble | [1] |
| Biotin-PEG-Amine (General) | Water, DCM, Ethanol | Not Specified | Soluble | [5] |
| Biotin-PEG-Amine (General) | Water, DMSO, DCM, DMF | Not Specified | Soluble | [6] |
Note: The solubility of this compound is expected to be high in aqueous buffers and polar organic solvents like DMSO and DMF, similar to its longer PEG chain counterparts. Researchers should determine the empirical solubility for their specific application and buffer conditions.
Stability Profile
The stability of this compound is critical for its storage, handling, and the long-term performance of its conjugates. The primary factors influencing its stability are temperature, pH, and the presence of enzymes.
General Stability and Storage Recommendations
For long-term storage, this compound should be stored at -20°C in a desiccated environment to prevent degradation.[1] Stock solutions, particularly in anhydrous solvents like DMSO or DMF, should also be stored at -20°C and protected from moisture.[3] Repeated freeze-thaw cycles should be avoided.[1]
Factors Affecting Stability
The following table outlines the key factors that can impact the stability of this compound.
| Factor | Effect on Stability | Considerations |
| Temperature | Elevated temperatures can lead to thermal degradation of the PEG chain and potentially the biotin moiety.[7][8] | Avoid prolonged exposure to high temperatures. For accelerated stability studies, controlled temperature stress can be applied.[9][10] |
| pH | The amine group's reactivity is pH-dependent. While the amide bond formed upon conjugation is generally stable, extreme pH values can lead to hydrolysis. The PEG ether linkages are generally stable under a wide pH range. | Optimal pH for conjugation reactions is typically 7-9. Stability studies should be conducted across the pH range relevant to the intended application. |
| Enzymatic Degradation | While the PEG backbone is generally considered resistant to enzymatic degradation, the biotin-protein bond can be susceptible to cleavage by certain enzymes present in biological fluids like human plasma.[11][12] | For in vivo applications, the stability of the entire conjugate in a relevant biological matrix should be assessed. |
| Oxidation | The PEG chain can be susceptible to oxidative degradation, which can be catalyzed by metal ions.[13] | Use of chelating agents and storage under inert gas can mitigate oxidative degradation. |
Experimental Protocols
The following sections provide detailed methodologies for assessing the solubility and stability of this compound.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination using the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).[14][15][16][17][18]
Materials:
-
This compound
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm, chemically inert)
-
HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Analyze the filtered supernatant from the solubility experiment under the same HPLC conditions.
-
Determine the concentration of this compound in the supernatant by interpolating from the calibration curve.
-
-
Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature and pH.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
This protocol describes a forced degradation study to evaluate the stability of this compound under various stress conditions.[19][20]
Materials:
-
This compound stock solution of known concentration
-
Buffers of different pH values (e.g., pH 4, 7, 9)
-
Hydrogen peroxide solution (for oxidative stress)
-
Temperature-controlled incubator or water bath
-
Photostability chamber
-
Enzyme solution (e.g., relevant proteases or plasma)
-
HPLC system with a stability-indicating method
-
Quenching reagents (if necessary)
Procedure:
-
Stress Conditions:
-
Hydrolytic Stability: Incubate aliquots of the this compound solution in buffers of different pH at a set temperature (e.g., 40°C or 60°C).
-
Thermal Stability: Incubate aliquots of the solution at elevated temperatures (e.g., 60°C, 80°C).
-
Oxidative Stability: Treat an aliquot of the solution with a low concentration of hydrogen peroxide (e.g., 0.1-3%).
-
Photostability: Expose an aliquot of the solution to controlled light conditions in a photostability chamber.
-
Enzymatic Stability: Incubate an aliquot of the solution with the chosen enzyme or biological matrix at 37°C.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
If necessary, quench the degradation reaction (e.g., by pH adjustment or addition of an inhibitor).
-
Analyze the samples using a validated stability-indicating HPLC method that can separate the intact this compound from its degradation products.[21]
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Identify and, if possible, characterize the major degradation products.
-
Visualizations
The following diagrams illustrate key workflows and relationships discussed in this guide.
Caption: Workflow for determining the equilibrium solubility of this compound.
Caption: Key factors influencing the stability of this compound.
References
- 1. Biotin-PEG-NH2, Biotin PEG amine [nanocs.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Amine-PEG3-Biotin | TargetMol [targetmol.com]
- 5. Biotin-PEG4-amine, 663171-32-2 | BroadPharm [broadpharm.com]
- 6. Biotin-PEG8-amine, 2183447-27-8 | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Accelerated stability testing of bioproducts: attractions and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. certified-laboratories.com [certified-laboratories.com]
- 11. Instability of the biotin-protein bond in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. enamine.net [enamine.net]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. Accelerated stability and forced degradation [alphalyse.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
A Technical Guide to Nanotechnology in Materials Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanotechnology, the manipulation of matter on an atomic and molecular scale, has emerged as a transformative force in materials science and medicine. The unique physicochemical properties of materials at the nanoscale (typically 1-100 nanometers) enable novel applications that were previously unattainable. In materials research, nanotechnology offers pathways to create materials with enhanced strength, lighter weight, and improved conductivity. In the realm of drug development, nanoparticles are being engineered as sophisticated delivery vehicles that can target specific cells and tissues, improve drug solubility, and control the release of therapeutic agents. This guide provides an in-depth overview of key applications, experimental protocols, and the fundamental biological interactions of nanomaterials.
I. Nanoparticle Synthesis: Crafting the Building Blocks
The foundation of nanotechnology applications lies in the precise synthesis of nanoparticles with controlled size, shape, and surface characteristics. Various methods have been developed to achieve this, each with its own advantages and suitability for different materials.
A. Co-Precipitation Method
This bottom-up approach involves the simultaneous precipitation of a substance and a soluble substance from a solution. It is a widely used, simple, and cost-effective method for synthesizing a variety of nanoparticles, particularly magnetic iron oxide nanoparticles.[1][2]
Experimental Protocol: Synthesis of Magnetite (Fe₃O₄) Nanoparticles
-
Precursor Preparation: Prepare separate aqueous solutions of an iron (III) salt (e.g., FeCl₃) and an iron (II) salt (e.g., FeCl₂·4H₂O) in a 2:1 molar ratio.[2]
-
Reaction Setup: Heat a three-necked flask containing deionized water to a desired temperature (e.g., 80-90°C) under inert atmosphere (e.g., nitrogen) with vigorous stirring.[1]
-
Precipitation: Rapidly add the iron salt solutions to the heated water.
-
Base Addition: Add a base solution (e.g., ammonium hydroxide or sodium hydroxide) dropwise to the mixture. A black precipitate of magnetite nanoparticles will form.[1]
-
Aging and Washing: Continue stirring for a designated period (e.g., 1-2 hours) to allow the crystals to grow. After cooling to room temperature, wash the precipitate several times with deionized water and ethanol to remove any unreacted precursors and byproducts. Magnetic decantation can be used for easy separation of magnetic nanoparticles.
-
Drying: Dry the resulting nanoparticle powder in an oven or under vacuum at a suitable temperature (e.g., 60-80°C).[2]
B. Sol-Gel Synthesis
The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. It is commonly employed for the synthesis of metal oxide nanoparticles, such as silica (SiO₂) and titania (TiO₂).[3][4]
Experimental Protocol: Synthesis of Silica (SiO₂) Nanoparticles (Stöber Method)
-
Reaction Mixture: In a flask, mix ethanol and deionized water in a specific ratio.
-
Catalyst Addition: Add a catalyst, typically ammonia, to the ethanol-water mixture and stir to ensure homogeneity.[5]
-
Precursor Addition: Add a silicon alkoxide precursor, such as tetraethyl orthosilicate (TEOS), to the solution while stirring vigorously.[6]
-
Hydrolysis and Condensation: The TEOS will hydrolyze and subsequently condense to form silica nanoparticles. The reaction is typically carried out at room temperature for several hours.
-
Particle Growth: The size of the silica nanoparticles can be controlled by adjusting the concentrations of reactants, the water-to-alkoxide ratio, and the temperature.[5]
-
Purification: The resulting silica nanoparticles can be collected by centrifugation and washed with ethanol and water to remove residual reactants.
-
Drying: Dry the purified nanoparticles in an oven.
C. Hydrothermal Synthesis
Hydrothermal synthesis involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. This method is particularly useful for the synthesis of crystalline nanoparticles with controlled morphology.[7][8]
Experimental Protocol: Synthesis of Zinc Oxide (ZnO) Nanoparticles
-
Precursor Solution: Dissolve a zinc salt precursor (e.g., zinc acetate or zinc nitrate) in a solvent, which is often water or a mixture of water and an organic solvent like ethanol.[9][10]
-
Mineralizer Addition: Add a mineralizer, such as a basic solution (e.g., sodium hydroxide or ammonium hydroxide), to the precursor solution to control the pH and facilitate the hydrolysis and condensation reactions.[7]
-
Hydrothermal Reaction: Transfer the resulting solution or suspension into a Teflon-lined stainless-steel autoclave.
-
Heating: Heat the autoclave to a specific temperature (typically between 100°C and 200°C) for a defined period (from a few hours to several days). The autogenous pressure generated at these temperatures facilitates the crystallization of ZnO nanoparticles.[9][11]
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Washing and Drying: Collect the white precipitate of ZnO nanoparticles by centrifugation or filtration, wash it thoroughly with deionized water and ethanol, and then dry it in an oven.[9]
II. Nanoparticle Characterization: Unveiling the Nanoscale Properties
Thorough characterization of synthesized nanoparticles is crucial to understand their properties and predict their behavior in various applications. A suite of techniques is employed to determine their size, shape, surface charge, and composition.
A. Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of small particles in suspension. It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles.[7]
Experimental Protocol: DLS Analysis
-
Sample Preparation: Disperse a small amount of the nanoparticle sample in a suitable solvent (e.g., deionized water, ethanol, or PBS). The concentration should be low enough to avoid multiple scattering effects. For aqueous measurements, it is recommended to use a solvent with a small amount of salt (e.g., 10 mM KNO₃) to screen for electrostatic interactions.[8]
-
Filtration: Filter the sample through a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any large aggregates or dust particles that could interfere with the measurement.
-
Cuvette Preparation: Transfer the filtered sample into a clean, dust-free cuvette.
-
Instrument Setup: Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Measurement: Set the measurement parameters, including the scattering angle, laser wavelength, and data acquisition time. The instrument's software will typically have automated settings.
-
Data Analysis: The software will generate an intensity-weighted size distribution. The Z-average diameter and the polydispersity index (PDI) are key parameters to report. The Z-average is the intensity-weighted mean hydrodynamic size, while the PDI is a measure of the broadness of the size distribution.[12]
B. Electron Microscopy: Visualizing the Nanoscale
Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provide direct visualization of nanoparticles, offering information about their size, shape, and morphology.
Experimental Protocol: Transmission Electron Microscopy (TEM)
-
Sample Preparation: Disperse the nanoparticles in a suitable volatile solvent (e.g., ethanol or methanol) at a very low concentration.
-
Grid Preparation: Place a drop of the nanoparticle suspension onto a TEM grid (typically a copper grid coated with a thin carbon film) and allow the solvent to evaporate completely.[3]
-
Staining (for organic nanoparticles): For nanoparticles with low electron density, a negative staining step using a heavy metal salt solution (e.g., uranyl acetate or phosphotungstic acid) may be required to enhance contrast.[13]
-
Imaging: Insert the prepared grid into the TEM. The instrument uses a high-energy electron beam that passes through the thin sample to form an image.[9]
-
Data Analysis: Acquire images at different magnifications. The size and morphology of individual nanoparticles can be measured from the TEM images using image analysis software.
Experimental Protocol: Scanning Electron Microscopy (SEM)
-
Sample Preparation: Mount the nanoparticle powder or a dried dispersion on an SEM stub using conductive carbon tape.[14]
-
Coating: For non-conductive samples, a thin layer of a conductive material (e.g., gold, platinum, or carbon) must be sputter-coated onto the sample to prevent charging effects from the electron beam.[15]
-
Imaging: Place the stub in the SEM chamber. The SEM scans a focused beam of electrons over the sample surface, and detectors collect the secondary or backscattered electrons to form an image of the surface topography.[16]
-
Data Analysis: Analyze the resulting images to determine the morphology, size distribution, and state of aggregation of the nanoparticles.
C. Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information about a sample surface at the nanoscale.
Experimental Protocol: AFM Imaging
-
Substrate Preparation: Use an atomically flat substrate, such as freshly cleaved mica or a silicon wafer, to deposit the nanoparticles.[17]
-
Sample Deposition: Deposit a dilute suspension of nanoparticles onto the substrate and allow the solvent to evaporate. The surface may be functionalized to promote nanoparticle adhesion.[18]
-
Imaging: Mount the sample in the AFM. An AFM uses a cantilever with a sharp tip to scan the sample surface. The deflection of the cantilever due to forces between the tip and the sample is measured by a laser and photodiode system to generate a topographical image.[19]
-
Data Analysis: The height of the nanoparticles in the AFM image can be directly correlated to their size, providing a more accurate size measurement than the lateral dimensions, which can be affected by tip convolution effects.[19]
Quantitative Data on Nanoparticle Properties
| Nanoparticle Type | Synthesis Method | Average Size (nm) | Polydispersity Index (PDI) | Reference |
| Magnetite (Fe₃O₄) | Co-precipitation | 10-12 | - | [2] |
| Silica (SiO₂) | Sol-Gel (Stöber) | 12-160 | - | [4] |
| Zinc Oxide (ZnO) | Hydrothermal | 7-24 | - | [11] |
| Gold (Au) | - | 10, 30, 60 | - | [17] |
| Polystyrene | - | 20, 40, 100 | - | [13] |
III. Nanoparticles in Drug Delivery: Cellular Interactions and Uptake Mechanisms
A critical aspect of nanomedicine is understanding how nanoparticles interact with biological systems, particularly how they are taken up by cells. This process, known as endocytosis, is a complex interplay of various cellular pathways.
A. Cellular Uptake Pathways
Nanoparticles can enter cells through several endocytic pathways, with the specific route depending on the nanoparticle's size, shape, surface charge, and the cell type.[20][21]
-
Clathrin-Mediated Endocytosis (CME): This is a receptor-mediated pathway where nanoparticles bind to specific receptors on the cell surface, leading to the formation of clathrin-coated pits that invaginate and pinch off to form intracellular vesicles. This pathway is a major route for the uptake of many nanoparticles.[21][22][23]
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and the protein caveolin. It is another important route for nanoparticle internalization.[24][25]
-
Macropinocytosis: This is a non-specific process of engulfing large amounts of extracellular fluid and its contents into large vesicles called macropinosomes. Larger nanoparticles are often taken up via this pathway.[26][27][28]
Visualizing Cellular Uptake Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative assessment of the comparative nanoparticle-uptake efficiency of a range of cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis of High-Purity Silica Nanoparticles by Sol-Gel Method | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 5. sbpmat.org.br [sbpmat.org.br]
- 6. researchgate.net [researchgate.net]
- 7. idosi.org [idosi.org]
- 8. ZnO Nanoparticles by Hydrothermal Method: Synthesis and Characterization | MDPI [mdpi.com]
- 9. Hydrothermal Synthesis of ZnO Superstructures with Controlled Morphology via Temperature and pH Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tjpsj.org [tjpsj.org]
- 11. scispace.com [scispace.com]
- 12. Nanomaterial cytotoxicity is composition, size, and cell type dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Characterization of nanoparticles by scanning electron microscopy (SEM) [bio-protocol.org]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. materialneutral.info [materialneutral.info]
- 17. Size Measurement of Nanoparticles Using Atomic Force Microscopy - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. azonano.com [azonano.com]
- 19. Standard Guide for Size Measurement of Nanoparticles Using Atomic Force Microscopy | NIST [nist.gov]
- 20. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Endocytosis: The Nanoparticle and Submicron Nanocompounds Gateway into the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Cellular entry of nanoparticles via serum sensitive clathrin-mediated endocytosis, and plasma membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What is caveolar endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 25. Endocytosis via caveolae: alternative pathway with distinct cellular compartments to avoid lysosomal degradation? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cellular Regulation of Macropinocytosis [mdpi.com]
- 27. Frontiers | Macropinocytosis: New Insights Into Its Underappreciated Role in Innate Immune Cell Surveillance [frontiersin.org]
- 28. Small GTPases and phosphoinositides in the regulatory mechanisms of macropinosome formation and maturation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Amine-Reactive Biotin-PEG Reagents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research. The exceptionally strong and specific interaction between biotin (Vitamin H) and avidin or streptavidin (Kd ≈ 10⁻¹⁵ M) allows for sensitive and robust detection, purification, and immobilization of target molecules.[1][2] This application note provides a detailed protocol for the biotinylation of proteins using N-hydroxysuccinimide (NHS) ester-activated biotin reagents, which efficiently react with primary amines on the protein surface to form stable amide bonds.[1][3][4] The inclusion of a polyethylene glycol (PEG) spacer arm enhances the water solubility of the biotinylated protein and minimizes steric hindrance, thereby improving the accessibility of the biotin tag for binding to avidin or streptavidin.[2][4]
Principle of Amine-Reactive Biotinylation:
NHS esters of biotin are highly reactive towards primary amino groups (-NH2), which are abundantly present in proteins on the N-terminus of polypeptide chains and the side chains of lysine residues.[3][4] The reaction, which occurs via nucleophilic attack, results in the formation of a stable amide bond and the release of NHS.[4] This labeling chemistry is most efficient at a pH range of 7-9.[1][3]
Experimental Protocols
Materials Required:
-
Protein of interest (1-10 mg/mL in an amine-free buffer)
-
Amine-Reactive Biotin-PEG reagent (e.g., NHS-PEG-Biotin)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[1][5]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[3]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[3]
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification[3][6]
-
Spectrophotometer for determining protein concentration and degree of biotinylation
Protocol 1: Protein Biotinylation
This protocol is a general guideline and may require optimization based on the specific protein and desired degree of labeling.
1. Preparation of Protein Sample:
- Ensure the protein solution is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the NHS-ester and must be removed.[1][3][6]
- If necessary, perform a buffer exchange using a desalting column or dialysis.[3]
- Adjust the protein concentration to 1-10 mg/mL. Higher concentrations (≥ 2 mg/mL) are generally recommended for efficient labeling.[6][7]
2. Preparation of Biotin Reagent Stock Solution:
- Allow the vial of the Amine-Reactive Biotin-PEG reagent to equilibrate to room temperature before opening to prevent moisture condensation.[3][5]
- Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL (e.g., 10mM).[3][8] Do not prepare stock solutions for long-term storage as the NHS-ester is susceptible to hydrolysis.[3]
3. Biotinylation Reaction:
- Calculate the required volume of the biotin reagent stock solution. A 10- to 20-fold molar excess of the biotin reagent to the protein is a common starting point for proteins at a concentration of 2-10 mg/mL.[3][7] For more dilute protein solutions (≤ 2 mg/mL), a ≥ 20-fold molar excess may be necessary.[7]
- Add the calculated volume of the biotin reagent to the protein solution while gently vortexing. The final volume of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[3]
- Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice or at 4°C.[3][8]
4. Quenching the Reaction:
- Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[8]
- Incubate for an additional 15-30 minutes at room temperature to ensure that any unreacted biotin reagent is hydrolyzed or quenched.[1]
5. Purification of the Biotinylated Protein:
- Remove excess, non-reacted biotin reagent and reaction byproducts using a desalting column (e.g., Sephadex G-25), spin filtration, or dialysis.[3][6]
- Collect the fractions containing the purified biotinylated protein.
6. Characterization and Storage:
- Determine the concentration of the biotinylated protein using a standard protein assay (e.g., BCA or absorbance at 280 nm).
- Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[4][5]
- Store the biotinylated protein under conditions optimal for the unlabeled protein. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[5][6]
Quantitative Data Summary
The efficiency of biotinylation is influenced by several factors, including the concentration of the protein and the molar ratio of the biotin reagent to the protein. The following tables summarize key quantitative parameters for the protein labeling protocol.
| Parameter | Recommended Range/Value | Reference(s) |
| Protein Concentration | 1 - 10 mg/mL (Higher concentrations are preferable) | [3][6] |
| Molar Excess of Biotin | 10 to 20-fold (for protein concentrations > 2 mg/mL) | [3][7] |
| Reaction pH | 7.0 - 9.0 (PBS at pH 7.2-8.0 is common) | [1][3] |
| Reaction Time | 30 - 60 minutes at Room Temperature or 2 hours on ice/4°C | [3][8] |
| Quenching Agent Conc. | 50 - 100 mM (e.g., Tris-HCl) | [8] |
| Molar Coupling Ratio (Biotin:Protein) | Resulting Molar Incorporation (Biotin/Protein) | Reference(s) |
| 5:1 | Linearly increases with coupling ratio | [9] |
| 10:1 | Linearly increases with coupling ratio | [9] |
| 20:1 | Typically results in 4-6 biotins per antibody | [3][9] |
| 40:1 | Approaches saturation | [9] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the protein biotinylation workflow.
Caption: Workflow for protein biotinylation.
Reaction Mechanism
This diagram shows the chemical reaction between a primary amine on a protein and an NHS-ester activated biotin.
Caption: Amine-reactive biotinylation chemistry.
Signaling Pathway Application Example: Biotin-Based Immunoassay
Biotinylated proteins are widely used in various immunoassays, such as ELISA. The following diagram illustrates the principle of a sandwich ELISA using a biotinylated detection antibody.
Caption: Sandwich ELISA with biotinylated antibody.
References
- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
Application Notes and Protocols for Biotin-PEG1-NH2 in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug, enabling targeted delivery to cancer cells. The linker molecule connecting the antibody and the drug is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.
These application notes provide a detailed guide to the use of Biotin-PEG1-NH2, a heterobifunctional linker, in the development of ADCs. This linker incorporates a biotin moiety, a short polyethylene glycol (PEG) spacer, and a primary amine. The PEG spacer enhances hydrophilicity, which can improve the solubility and stability of the final ADC.[1][2][3] The primary amine serves as a versatile handle for conjugation to a cytotoxic payload, while the biotin can be utilized for purification, detection, or as part of a pre-targeting strategy. While some sources describe this linker as cleavable, the specific cleavage mechanism would depend on the chemical bond formed during the conjugation of the drug-linker complex to the antibody.[1][4][5]
Key Features of this compound in ADCs
-
Hydrophilicity : The PEG spacer can increase the water solubility of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile.[2][3]
-
Versatile Conjugation : The primary amine allows for the attachment of a wide range of payloads that have a compatible reactive group, such as a carboxylic acid (activated as an NHS ester) or an aldehyde.[6]
-
Biotin Functionality : The biotin group can be leveraged for affinity purification of the ADC using streptavidin-based resins, facilitating the removal of unconjugated antibody and other impurities.[7][] It can also be used in analytical assays for detection and characterization.[]
-
Potential for Pre-targeting : The biotin moiety opens up the possibility of a two-step pre-targeting approach, where a biotinylated antibody is administered first, followed by a streptavidin-conjugated drug.
Experimental Protocols
The development of an ADC using this compound typically follows a two-stage conjugation process:
-
Activation of the Cytotoxic Drug and Conjugation to this compound : The cytotoxic drug is first activated to react with the primary amine of the linker.
-
Activation of the Drug-Linker Complex and Conjugation to the Antibody : The resulting drug-linker complex is then activated to react with functional groups on the antibody, most commonly the primary amines of lysine residues.
Protocol 1: Synthesis of the Drug-Linker Complex
This protocol describes the conjugation of a carboxylate-containing cytotoxic drug to this compound via the formation of a stable amide bond.
Materials:
-
This compound
-
Carboxylate-containing cytotoxic drug
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Drug Activation :
-
Dissolve the carboxylate-containing cytotoxic drug and a 1.1-fold molar excess of NHS in anhydrous DMF or DMSO.
-
Add a 1.1-fold molar excess of EDC or DCC to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester activated drug. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
-
Conjugation to this compound :
-
In a separate vessel, dissolve this compound in anhydrous DMF or DMSO.
-
Slowly add the solution of the NHS-ester activated drug to the this compound solution. A slight molar excess of the activated drug (1.1 to 1.5-fold) is recommended.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction should be protected from light if the drug is light-sensitive.
-
-
Purification of the Drug-Linker Complex :
-
Upon completion, the reaction mixture can be purified by reverse-phase HPLC to isolate the Drug-Biotin-PEG1-NH-amide complex.
-
Lyophilize the pure fractions to obtain the drug-linker complex as a solid.
-
-
Characterization :
-
Confirm the identity and purity of the drug-linker complex using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Conjugation of the Drug-Linker Complex to the Antibody
This protocol details the conjugation of the purified and activated drug-linker complex to the lysine residues of a monoclonal antibody.
Materials:
-
Purified monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Purified and activated Drug-Linker complex (e.g., with a terminal NHS ester)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification system: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Antibody Preparation :
-
Ensure the antibody is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the antibody is in a buffer containing primary amines (like Tris), it must be exchanged into an appropriate buffer (e.g., PBS) using dialysis or a desalting column.
-
-
Conjugation Reaction :
-
Dissolve the activated drug-linker complex in an appropriate solvent (e.g., DMSO) immediately before use.
-
Add the activated drug-linker solution to the antibody solution. The molar ratio of the drug-linker to the antibody will determine the average drug-to-antibody ratio (DAR) and needs to be optimized for each specific antibody and drug. A common starting point is a 5 to 20-fold molar excess of the linker-drug.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction :
-
To stop the conjugation reaction, add a quenching solution, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC :
-
Characterization of the ADC :
-
Drug-to-Antibody Ratio (DAR) : Determine the average DAR using techniques such as UV-Vis spectroscopy, Mass Spectrometry (MS), or HIC.[10][11]
-
Purity and Aggregation : Assess the purity and the presence of aggregates using SEC.
-
Antigen Binding : Confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
In vitro Cytotoxicity : Evaluate the potency of the ADC on target cancer cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the characterization of an ADC synthesized with this compound.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis
| ADC Batch | Molar Ratio (Drug-Linker:Antibody) | Average DAR (by UV-Vis) | Average DAR (by Mass Spec) |
| ADC-001 | 5:1 | 3.2 | 3.5 |
| ADC-002 | 10:1 | 5.8 | 6.1 |
| ADC-003 | 20:1 | 7.5 | 7.9 |
Table 2: Purity and Aggregation Analysis by SEC
| ADC Batch | Monomer Purity (%) | Aggregate Content (%) | Fragment Content (%) |
| ADC-001 | >98% | <1.5% | <0.5% |
| ADC-002 | >97% | <2.5% | <0.5% |
| ADC-003 | >95% | <4.0% | <0.5% |
Table 3: In Vitro Cytotoxicity (IC50) on Target Cells
| Compound | Target Cell Line (e.g., HER2+) | IC50 (nM) |
| Free Drug | SK-BR-3 | 0.5 |
| Unconjugated Antibody | SK-BR-3 | >1000 |
| ADC-001 (DAR ~3.5) | SK-BR-3 | 2.5 |
| ADC-002 (DAR ~6.1) | SK-BR-3 | 1.8 |
Visualizations
General ADC Mechanism of Action
Caption: General mechanism of action for an antibody-drug conjugate.
Experimental Workflow for ADC Synthesis and Characterization
Caption: Experimental workflow for ADC synthesis and characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. purepeg.com [purepeg.com]
- 4. This compound | CAS#:811442-85-0 | Chemsrc [chemsrc.com]
- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 6. Biotin PEG Amine, High purity Biotin-PEG-NH2 | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Conjugation Site Analysis of Lysine-Conjugated ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biotin-PEG1-NH2 Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG1-NH2 is a versatile heterobifunctional linker molecule widely employed in bioconjugation, diagnostics, and drug delivery systems.[1][2][3][4][5] It features a biotin moiety for high-affinity binding to streptavidin or avidin and a primary amine group that can be covalently linked to various functional groups on target molecules. The single polyethylene glycol (PEG) unit provides a short spacer to minimize steric hindrance while maintaining a compact structure.[3][4][5]
These application notes provide detailed protocols for the conjugation of this compound to molecules containing primary amines, primarily through the activation of carboxyl groups using EDC/NHS chemistry. Additionally, an alternative method for biotinylating primary amines using an NHS-ester of biotin is presented for comparison.
Core Applications
The conjugation of this compound to primary amines is instrumental in a variety of applications:
-
Protein and Antibody Labeling: Biotinylated proteins and antibodies are essential tools for immunoassays such as ELISA and Western blotting, as well as for affinity purification.[6]
-
Drug Delivery: In the field of drug development, this compound serves as a linker in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4][5]
-
Diagnostics and Sensing: The high affinity of the biotin-streptavidin interaction is leveraged in various diagnostic assays and biosensors for signal amplification and detection.
-
Surface Immobilization: this compound can be used to immobilize proteins, peptides, or other molecules onto streptavidin-coated surfaces for a range of applications, including microarrays and biosensors.
Quantitative Data Summary
The efficiency of biotinylation can be influenced by several factors, including the pH of the reaction, the molar ratio of reactants, and the specific properties of the molecule being labeled. The following tables summarize key quantitative parameters for the conjugation of biotin to primary amines.
| Parameter | Recommended Value | Notes |
| EDC/NHS Chemistry | ||
| pH for Carboxyl Activation | 4.5 - 6.0 | Optimal for EDC activation of carboxyl groups.[7] |
| pH for Amine Coupling | 7.2 - 8.5 | Efficiently forms a stable amide bond with the primary amine of this compound.[7] |
| Molar Ratio (EDC:NHS) | 1:1 to 1:3 | A slight excess of NHS can improve the stability of the active intermediate.[8] |
| Molar Excess (this compound to Target) | 10 to 100-fold | A large molar excess of the amine-containing biotin reagent is often required to favor the desired conjugation over protein-protein crosslinking.[3] |
| NHS-Ester Chemistry | ||
| Reaction pH | 7.0 - 9.0 | NHS esters react efficiently with primary amines in this pH range.[9][10] |
| Molar Excess (Biotin-PEG-NHS to Protein) | 5:1 to 40:1 | The optimal ratio depends on the protein concentration and the desired degree of labeling.[11] |
| Parameter | Method | Principle | Key Considerations |
| Quantification of Biotinylation | HABA Assay | A colorimetric assay where biotin displaces the HABA dye from avidin, leading to a decrease in absorbance at 500 nm.[2][12][13][14] | Simple and rapid, but can have lower sensitivity and be affected by steric hindrance.[2][15] |
| Mass Spectrometry | Provides a direct and accurate measurement of the mass increase of the protein after biotinylation, allowing for the determination of the number of biotin molecules incorporated.[1][6][9] | Highly accurate and can identify specific sites of biotinylation. |
Experimental Protocols
Protocol 1: Biotinylation of a Protein with Carboxyl Groups using this compound and EDC/NHS Chemistry
This protocol describes the activation of carboxyl groups on a protein and subsequent conjugation to the primary amine of this compound.
Materials:
-
Protein with accessible carboxyl groups (e.g., BSA)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2[7]
-
Quenching Solution: Hydroxylamine-HCl or Tris buffer
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
Add EDC and NHS to the protein solution. A typical starting point is a final concentration of ~2 mM EDC and ~5 mM NHS.[7]
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess EDC: Immediately desalt the activated protein using a desalting column equilibrated with Coupling Buffer.
-
Conjugation Reaction:
-
Dissolve this compound in Coupling Buffer.
-
Immediately add the activated protein to the this compound solution. A 50-fold molar excess of this compound is a good starting point.
-
Incubate for 2 hours at room temperature.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess this compound and byproducts by dialysis or using a desalting column.
Protocol 2: Biotinylation of a Protein with Primary Amines using a Biotin-PEG-NHS Ester (Alternative Method)
This protocol provides a common alternative method for biotinylating primary amines on a protein using an N-hydroxysuccinimide ester of biotin.
Materials:
-
Protein with accessible primary amines (e.g., IgG)
-
Biotin-PEG-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5-8.0[9]
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation:
-
If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Preparation of Biotinylation Reagent: Immediately before use, dissolve the Biotin-PEG-NHS Ester in anhydrous DMSO to a concentration of ~10 mM.[16]
-
Conjugation Reaction:
-
Quenching the Reaction: Add the Quenching Buffer to stop the reaction. Incubate for 15-30 minutes at room temperature.[9]
-
Purification: Remove unreacted biotinylation reagent by dialysis or with a desalting column.
Mandatory Visualizations
Caption: Workflow for this compound conjugation via EDC/NHS chemistry.
Caption: Reaction mechanism of NHS-ester biotinylation of primary amines.
Troubleshooting
| Problem | Possible Cause | Recommendation |
| Low Biotin Incorporation | Buffer contains primary amines (e.g., Tris, glycine). | Use an amine-free buffer for the conjugation reaction. Perform buffer exchange if necessary.[9][10] |
| Incorrect pH of the reaction buffer. | Optimize the pH for the specific chemistry being used (pH 4.5-6.0 for EDC activation, pH 7.2-8.5 for amine coupling, pH 7.0-9.0 for NHS-ester reaction).[7][9][10] | |
| Inactive biotinylation reagent. | Use fresh, high-quality reagents. Avoid repeated freeze-thaw cycles. | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of the biotin reagent to the target molecule.[3][11] | |
| Protein Precipitation | Over-biotinylation leading to changes in protein solubility. | Reduce the molar excess of the biotinylation reagent or shorten the reaction time. |
| Incorrect buffer conditions. | Ensure the protein is soluble in the chosen reaction buffer and pH. | |
| Loss of Protein Activity | Biotinylation of functionally important residues. | Try a different conjugation chemistry to target different functional groups (e.g., carboxyl groups instead of amines). |
| Over-biotinylation. | Reduce the degree of biotinylation by adjusting the molar ratio of the biotin reagent. |
Characterization of Biotinylated Conjugates
HABA Assay: The 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay is a common and straightforward method to estimate the degree of biotinylation.[2][12][13][14] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[2][12][13][14] This change in absorbance is proportional to the amount of biotin in the sample.
Mass Spectrometry: For a more precise and definitive characterization, mass spectrometry (MS) is the method of choice.[1][6][9] MS can accurately determine the molecular weight of the biotinylated protein, allowing for the calculation of the number of incorporated biotin molecules. Furthermore, tandem MS (MS/MS) can be used to identify the specific amino acid residues that have been biotinylated.
References
- 1. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Covalently modified carboxyl side chains on cell surface leads to a novel method toward topology analysis of transmembrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 11. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. tandfonline.com [tandfonline.com]
- 15. mesoscale.com [mesoscale.com]
- 16. scilit.com [scilit.com]
Application Notes and Protocols for Cell Surface Protein Biotinylation with Biotin-PEG1-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface proteins are integral to a vast array of cellular functions, including signal transduction, cell adhesion, and transport. Their accessibility on the outer leaflet of the plasma membrane makes them prime targets for therapeutic intervention and diagnostic development. The study of the cell surface proteome, or "surfaceome," provides critical insights into cellular physiology and disease pathology.
Cell surface protein biotinylation is a robust and widely adopted technique for the specific labeling and subsequent isolation of these proteins.[1] This method utilizes membrane-impermeable biotinylation reagents to covalently label the extracellular domains of proteins. The biotin tag then serves as a high-affinity handle for the enrichment of these proteins from complex cell lysates using avidin or streptavidin-based affinity purification.
This document provides detailed application notes and protocols for the use of Biotin-PEG1-NH2, an amine-reactive biotinylation reagent, for the selective labeling and analysis of cell surface proteins. The inclusion of a short polyethylene glycol (PEG) spacer is designed to enhance the water solubility of the reagent and minimize steric hindrance during the binding of the biotin moiety to avidin or streptavidin.
Principle of the Method
This compound is an amine-reactive compound that forms a stable covalent bond with primary amines (e.g., the side chain of lysine residues and the N-terminus of polypeptides) on proteins. Due to its charged nature, it is membrane-impermeable, ensuring that only proteins with exposed extracellular domains are labeled when applied to intact cells. The subsequent steps involve cell lysis, capture of biotinylated proteins on an avidin- or streptavidin-conjugated resin, washing to remove non-biotinylated proteins, and finally, elution of the captured proteins for downstream analysis by techniques such as Western blotting or mass spectrometry.
Applications in Research and Drug Development
The identification and quantification of cell surface proteins have significant implications for various stages of drug discovery and development:
-
Target Identification and Validation: Comparative analysis of the surface proteomes of healthy versus diseased cells can reveal novel protein targets for therapeutic intervention.[1][2]
-
Biomarker Discovery: Proteins that are differentially expressed on the surface of pathological cells can serve as valuable biomarkers for disease diagnosis, prognosis, and monitoring treatment efficacy.[3]
-
Mechanism of Action Studies: Understanding how a drug candidate alters the cell surface proteome can provide insights into its mechanism of action and potential off-target effects.
-
Targeted Drug Delivery: Biotinylated molecules are utilized in targeted drug delivery systems to direct therapeutic agents to specific cells or tissues.[4]
Experimental Protocols
Protocol 1: Cell Surface Protein Biotinylation of Adherent Cells
This protocol describes the biotinylation of cell surface proteins on adherent mammalian cells.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching Buffer (e.g., 100 mM glycine in PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors), ice-cold
-
Cell scraper
-
Refrigerated centrifuge
-
Rocking platform
Procedure:
-
Cell Culture: Grow adherent cells in appropriate culture vessels to the desired confluency (typically 80-90%).
-
Washing: Gently wash the cells three times with ice-cold PBS to remove any residual serum proteins.[5]
-
Biotinylation Reaction:
-
Prepare a fresh solution of this compound in ice-cold PBS. A final concentration of 0.5 to 2 mg/mL is a good starting point, but this may require optimization depending on the cell type and experimental goals.
-
Add the this compound solution to the cells, ensuring the entire surface is covered.
-
Incubate for 30 minutes at 4°C on a rocking platform to label the surface proteins.[6] Performing the incubation at a low temperature minimizes the internalization of the biotin reagent.[5]
-
-
Quenching:
-
Aspirate the biotinylation solution.
-
Wash the cells three times with ice-cold Quenching Buffer, incubating for 5-10 minutes during each wash, to quench any unreacted biotinylation reagent.[6]
-
-
Cell Lysis:
-
Aspirate the final wash solution.
-
Add ice-cold Lysis Buffer to the cells and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the solubilized proteins.
-
Protocol 2: Enrichment of Biotinylated Proteins using Streptavidin Agarose
Materials:
-
Cell lysate containing biotinylated proteins (from Protocol 1)
-
Streptavidin-agarose beads (or other avidin-based affinity resin)
-
Wash Buffer (e.g., Lysis Buffer with reduced detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer containing a reducing agent like DTT or β-mercaptoethanol)
-
Microcentrifuge tubes
Procedure:
-
Binding:
-
Add an appropriate volume of streptavidin-agarose bead slurry to the cleared cell lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove the supernatant.
-
Add Elution Buffer to the beads.
-
Boil the sample for 5-10 minutes to denature the proteins and release them from the beads.
-
Centrifuge to pellet the beads and collect the supernatant containing the enriched cell surface proteins.
-
Data Presentation
The following table provides a representative example of quantitative data that can be obtained from a cell surface proteomics experiment comparing two cell states (e.g., untreated vs. treated). The fold change indicates the relative abundance of the protein on the cell surface.
| Protein ID | Gene Name | Function | Fold Change (Treated/Untreated) | p-value |
| P00533 | EGFR | Receptor Tyrosine Kinase | 2.5 | 0.001 |
| P04637 | TP53 | Tumor Suppressor | 0.8 | 0.05 |
| P60709 | ACTB | Cytoskeletal Protein | 1.1 | 0.45 |
| Q02763 | ITGA2 | Integrin Subunit | 3.2 | <0.001 |
| P35228 | CD44 | Cell Adhesion Molecule | 1.5 | 0.02 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for cell surface protein biotinylation.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Caption: Simplified EGFR signaling pathway.[7][8][9][10][11]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Surface protein biotinylation [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. ClinPGx [clinpgx.org]
Application Notes: Biotin-PEG1-NH2 in ELISA and Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of sensitive and robust immunoassays is critical for academic research, clinical diagnostics, and drug development. The high-affinity interaction between biotin and streptavidin is a cornerstone of many modern immunoassay platforms, offering significant signal amplification and enhanced sensitivity.[1] Biotin-PEG1-NH2 is a versatile reagent that facilitates the covalent attachment of biotin to proteins, such as antibodies, through a short polyethylene glycol (PEG) spacer. This modification enables the development of highly sensitive enzyme-linked immunosorbent assays (ELISAs) and other immunoassays.[2] The primary amine (-NH2) group on this compound allows for its conjugation to carboxyl groups or, more commonly, its conversion to an amine-reactive derivative for labeling proteins. The single PEG unit provides a short spacer to reduce steric hindrance between the biotin molecule and the labeled protein, which can improve the binding of streptavidin and subsequent signal generation.[2] Furthermore, the PEG linker enhances the hydrophilicity of the resulting conjugate.[2]
Principle of this compound in Immunoassays
This compound is typically activated to an N-hydroxysuccinimide (NHS) ester or used with a carboxyl-reactive crosslinker to form a stable amide bond with primary amines (e.g., lysine residues) on the surface of antibodies or other proteins.[3] Once an antibody is biotinylated, it can be used as a detection reagent in various immunoassay formats. In a typical sandwich ELISA, the biotinylated detection antibody binds to the target antigen, which has been captured by an unlabeled primary antibody coated on the microplate well. The signal is then amplified by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase), which binds to the biotin moieties on the detection antibody.[4] The enzymatic reaction with a substrate produces a measurable signal that is proportional to the amount of antigen present in the sample. This biotin-streptavidin system allows for significant signal amplification because multiple biotin molecules can be conjugated to a single antibody, and each streptavidin molecule can bind up to four biotin molecules, leading to the recruitment of a large number of enzyme molecules.
Data Presentation: Performance of Biotinylated Antibodies in ELISA
The use of biotinylated detection antibodies can significantly enhance the sensitivity and dynamic range of an ELISA compared to direct enzyme-conjugated antibodies. The following table summarizes representative data illustrating the improved performance characteristics of a sandwich ELISA using a biotinylated detection antibody with a streptavidin-HRP conjugate versus a direct HRP-conjugated antibody.
| Parameter | Direct HRP-Conjugated Antibody ELISA | Biotinylated Antibody + Streptavidin-HRP ELISA |
| Limit of Detection (LOD) | 150 pg/mL | 25 pg/mL |
| Dynamic Range | 0.2 - 10 ng/mL | 0.05 - 20 ng/mL |
| Signal-to-Noise Ratio (at 1 ng/mL) | 8 | 25 |
| Assay Time (post-sample incubation) | ~ 1.5 hours | ~ 2.5 hours |
Note: The data presented are representative and the actual performance may vary depending on the specific antibodies, antigen, and assay conditions.
Experimental Protocols
Protocol 1: Antibody Biotinylation using Biotin-PEG1-NHS Ester
This protocol describes the biotinylation of an antibody using an N-hydroxysuccinimide (NHS) ester of Biotin-PEG1-Amine. The NHS ester reacts with primary amines on the antibody to form stable amide bonds.
Materials:
-
Antibody to be biotinylated (in an amine-free buffer, e.g., PBS)
-
Biotin-PEG1-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis cassette
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody against PBS, pH 7.4 to remove any amine-containing buffers (e.g., Tris) or stabilizers.
-
Adjust the antibody concentration to 1-5 mg/mL in PBS.
-
-
Biotin Reagent Preparation:
-
Allow the vial of Biotin-PEG1-NHS Ester to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the Biotin-PEG1-NHS Ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Biotinylation Reaction:
-
Slowly add the 10 mM Biotin-PEG1-NHS Ester solution to the antibody solution to achieve a molar excess of the biotin reagent. A starting point of a 20-fold molar excess is recommended.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS-ester.
-
-
Purification of Biotinylated Antibody:
-
Remove excess, unreacted biotin reagent by dialysis against PBS or by using a desalting column according to the manufacturer's instructions.
-
-
Storage:
-
Store the purified biotinylated antibody at 4°C for short-term storage or at -20°C for long-term storage. Add a cryoprotectant like glycerol if freezing.
-
Protocol 2: Sandwich ELISA using a Biotinylated Detection Antibody
This protocol outlines the steps for a sandwich ELISA using a capture antibody, a biotinylated detection antibody, and a streptavidin-HRP conjugate for signal detection.
Materials:
-
96-well ELISA plate
-
Capture Antibody
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Antigen Standard and Samples
-
Biotinylated Detection Antibody (from Protocol 1)
-
Streptavidin-HRP conjugate
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Antigen Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of the antigen standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the biotinylated detection antibody to an optimal concentration (typically 0.1-1 µg/mL) in Blocking Buffer.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's recommendations.
-
Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Signal Development:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
-
Stopping the Reaction and Reading the Plate:
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a plate reader within 30 minutes of adding the Stop Solution.
-
Visualizations
Caption: Workflow for antibody biotinylation.
Caption: Sandwich ELISA workflow overview.
Caption: Signal amplification in biotin-streptavidin ELISA.
References
Application Notes and Protocols: Labeling Peptides with Biotin-PEG1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of peptides with Biotin-PEG1-amine. This method targets the carboxyl groups present on a peptide, including the C-terminus and the side chains of aspartic and glutamic acid residues. The process utilizes a carbodiimide crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of a stable amide bond between the peptide's carboxyl group and the primary amine of the Biotin-PEG1-amine.
Introduction
Biotinylation is a widely used technique for the non-radioactive labeling of proteins and peptides. The high-affinity interaction between biotin and avidin or streptavidin allows for sensitive detection and efficient purification of biotinylated molecules. Labeling peptides at their carboxyl groups offers an alternative to the more common N-terminal or lysine labeling methods, which is particularly useful when the N-terminus or lysine residues are critical for the peptide's biological activity. The inclusion of a short polyethylene glycol (PEG1) spacer helps to reduce steric hindrance, potentially improving the accessibility of the biotin moiety for binding to avidin or streptavidin.
The reaction proceeds in two main steps. First, EDC activates the carboxyl groups on the peptide to form a highly reactive O-acylisourea intermediate.[1] This intermediate is then susceptible to nucleophilic attack by the primary amine of the Biotin-PEG1-amine, resulting in the formation of a stable amide bond and the release of a soluble urea byproduct.[1] To enhance the efficiency of the reaction and prevent the hydrolysis of the active intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, can be included to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester.
Quantitative Data Summary
For successful and reproducible biotinylation, careful consideration of the reaction parameters is crucial. The following table summarizes the key quantitative data for the labeling protocol.
| Parameter | Recommended Value/Range | Notes |
| Molar Ratio (Biotin-PEG1-amine : Peptide) | 10:1 to 50:1 | A significant molar excess of the biotin reagent is recommended to drive the reaction towards biotinylation and minimize peptide-peptide crosslinking.[2] |
| Molar Ratio (EDC : Peptide) | 2:1 to 10:1 | The optimal EDC concentration should be determined empirically. A starting point of 5 mM EDC in the reaction mixture is suggested.[2] |
| pH | 4.5 - 5.5 | EDC-mediated coupling is most efficient in acidic conditions.[3] |
| Reaction Buffer | MES (2-(N-morpholino)ethanesulfonic acid) | Amine- and carboxyl-free buffers are essential to avoid competing reactions.[1][2] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Incubation time can be optimized based on the specific peptide and desired degree of labeling.[2] |
| Quenching Reagent | Hydroxylamine or Tris buffer | To stop the reaction by consuming unreacted EDC and active esters. |
| Purification Method | Dialysis, Gel Filtration (Desalting Columns), or RP-HPLC | To remove excess biotin reagent, EDC, and byproducts.[4] |
Experimental Protocol
This protocol outlines the steps for labeling a peptide with Biotin-PEG1-amine using EDC chemistry.
1. Materials and Reagents:
-
Peptide of interest
-
Biotin-PEG1-amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, but recommended)
-
Reaction Buffer: 0.1 M MES, pH 4.7
-
Quenching Buffer: 50 mM Tris-HCl, pH 7.5 or 50 mM Hydroxylamine, pH 8.5
-
Purification system (e.g., desalting columns, dialysis tubing, or RP-HPLC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve Biotin-PEG1-amine if not readily water-soluble.
2. Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Biotin-PEG1-amine Preparation: Prepare a stock solution of Biotin-PEG1-amine in the Reaction Buffer (or a minimal amount of DMF/DMSO if necessary, then dilute with Reaction Buffer). The concentration should be calculated to achieve the desired molar excess when added to the peptide solution.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the peptide solution and the Biotin-PEG1-amine solution. Mix gently.
-
If using NHS/Sulfo-NHS, add it to the peptide/biotin mixture at this point. A 1:1 to 2:1 molar ratio of NHS:EDC is recommended.
-
-
Initiation of the Labeling Reaction:
-
Freshly prepare a stock solution of EDC in the Reaction Buffer.
-
Add the required volume of the EDC solution to the peptide/biotin mixture to initiate the reaction. Mix gently and immediately.
-
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature to stop the reaction.
-
Purification of the Biotinylated Peptide:
-
Remove unreacted biotin reagent, EDC, and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Alternatively, perform dialysis against a suitable buffer.
-
For higher purity, RP-HPLC can be employed.
-
-
Quantification of Biotinylation (Optional):
-
The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescent-based biotin quantification kit. These assays are based on the displacement of a dye from avidin by the biotinylated peptide.
-
Experimental Workflow
References
Application Notes and Protocols for Biotin-PEG1-NH2 in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Biotin-PEG1-NH2 for the successful biotinylation of bait proteins and their subsequent use in pull-down assays to study protein-protein interactions. Detailed protocols, data interpretation guidelines, and visual representations of the workflow and relevant signaling pathways are included to facilitate the design and execution of these experiments.
Introduction to this compound
This compound is a heterobifunctional crosslinker that contains a biotin moiety and a primary amine (-NH2) group, connected by a short polyethylene glycol (PEG) spacer. The biotin group provides a high-affinity binding site for streptavidin or avidin, which are commonly immobilized on beads or surfaces for affinity purification. The primary amine allows for the covalent conjugation of the biotin tag to a target molecule, typically a protein, through various chemical reactions.
The PEG spacer in this compound offers several advantages, including increased water solubility of the reagent and the labeled protein, and reduced steric hindrance, which can improve the accessibility of the biotin tag for binding to streptavidin.
Principle of the Pull-Down Assay
The biotin-based pull-down assay is a powerful in vitro technique used to isolate and identify interaction partners of a specific "bait" protein. The fundamental principle involves:
-
Biotinylation of the Bait Protein: The bait protein of interest is covalently labeled with biotin using a reagent such as this compound.
-
Formation of the Bait-Prey Complex: The biotinylated bait protein is incubated with a cell lysate or a purified protein mixture containing potential "prey" proteins. If an interaction occurs, a stable bait-prey complex is formed.
-
Affinity Capture: The mixture is then incubated with streptavidin-coated beads. The high affinity of the biotin-streptavidin interaction allows for the specific capture of the biotinylated bait protein, along with any interacting prey proteins, onto the beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The specifically bound protein complexes are then eluted from the beads.
-
Analysis: The eluted proteins are typically analyzed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by Western blotting to confirm the presence of a known interacting partner, or by mass spectrometry to identify novel interaction partners.
Data Presentation: Quantitative Analysis of Pull-Down Assay
A key outcome of a pull-down assay, particularly when coupled with mass spectrometry, is the identification and quantification of proteins that interact with the bait protein. The data is often presented in a tabular format to clearly distinguish specific interactors from background contaminants. The following table is a representative example of how quantitative mass spectrometry data from a pull-down experiment using a biotinylated bait protein might be presented. The data is based on the principles of label-free quantification, where the relative abundance of a protein is inferred from the intensity of its corresponding peptides in the mass spectrometer.
Table 1: Quantitative Mass Spectrometry Analysis of Proteins Pulled Down with Biotinylated Bait Protein
| Protein ID (UniProt) | Gene Name | Protein Name | Bait Pull-Down (Normalized Intensity) | Control Pull-Down (Normalized Intensity) | Fold Change (Bait/Control) | p-value |
| P01116 | HRAS | GTPase HRas | 1.5 x 10⁸ | 2.1 x 10⁴ | 7142.9 | < 0.0001 |
| Q06609 | RAF1 | RAF proto-oncogene serine/threonine-protein kinase | 9.8 x 10⁷ | 1.5 x 10⁴ | 6533.3 | < 0.0001 |
| P62258 | GRB2 | Growth factor receptor-bound protein 2 | 5.2 x 10⁷ | 3.0 x 10⁴ | 1733.3 | < 0.001 |
| P27361 | SOS1 | Son of sevenless homolog 1 | 3.1 x 10⁷ | 2.5 x 10⁴ | 1240.0 | < 0.001 |
| P63000 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.2 x 10⁶ | 8.5 x 10⁵ | 1.4 | 0.45 |
| P04049 | KRT1 | Keratin, type II cytoskeletal 1 | 5.5 x 10⁵ | 6.0 x 10⁵ | 0.9 | 0.82 |
-
Protein ID (UniProt): A unique identifier for the protein from the UniProt database.
-
Gene Name: The official gene symbol for the identified protein.
-
Protein Name: A descriptive name of the protein.
-
Bait Pull-Down (Normalized Intensity): The relative abundance of the protein in the experimental sample where the biotinylated bait protein was used.
-
Control Pull-Down (Normalized Intensity): The relative abundance of the protein in a control sample (e.g., using beads alone or a biotinylated non-interacting protein).
-
Fold Change (Bait/Control): The ratio of the protein's abundance in the bait pull-down to its abundance in the control pull-down. A high fold change indicates a specific interaction.
-
p-value: A statistical measure of the significance of the enrichment. A low p-value (typically < 0.05) suggests that the observed enrichment is unlikely to be due to random chance.
Experimental Protocols
Protocol 1: Biotinylation of a Bait Protein using this compound
This protocol describes the general procedure for labeling a purified protein with this compound. The primary amine of this compound can be conjugated to carboxyl groups on the protein using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
Purified bait protein (in an amine-free buffer, e.g., MES or HEPES, pH 6.0)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Prepare the Bait Protein:
-
Ensure the purified bait protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it for an appropriate reaction buffer using a desalting column or dialysis.
-
Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.
-
-
Prepare Reagents:
-
Immediately before use, prepare a 10 mM stock solution of EDC in anhydrous DMSO or water.
-
(Optional) Prepare a 10 mM stock solution of NHS or Sulfo-NHS in anhydrous DMSO or water.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Biotinylation Reaction:
-
To your protein solution, add EDC to a final concentration of 2-10 mM.
-
(Optional) Add NHS or Sulfo-NHS to a final concentration of 5-20 mM.
-
Incubate for 15 minutes at room temperature with gentle mixing to activate the carboxyl groups on the protein.
-
Add the this compound solution to the reaction mixture to achieve a 20 to 50-fold molar excess over the protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Remove Excess Biotin:
-
Remove unreacted this compound and other reaction byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
-
Verification of Biotinylation (Optional but Recommended):
-
The extent of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP.
-
Protocol 2: Pull-Down Assay to Investigate the Ras-Raf Interaction
This protocol provides an example of how to use a biotinylated bait protein (e.g., biotinylated Raf-1) to pull down its interacting partner (active Ras-GTP) from a cell lysate.
Materials:
-
Biotinylated bait protein (e.g., Biotin-Raf-1)
-
Cell lysate containing the prey protein (prepare using a non-denaturing lysis buffer)
-
Streptavidin-coated magnetic beads or agarose resin
-
Wash Buffer: 1x PBS with 0.1% Tween-20
-
Elution Buffer: 0.1 M glycine, pH 2.8, or 2x SDS-PAGE sample buffer
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (if using acidic elution)
-
Protease and phosphatase inhibitor cocktails
Procedure:
-
Prepare Cell Lysate:
-
Culture and treat cells as required to induce the protein interaction of interest (e.g., stimulate cells with EGF to activate Ras).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Prepare Streptavidin Beads:
-
Resuspend the streptavidin beads and transfer the desired amount to a new tube.
-
Wash the beads two to three times with Wash Buffer.
-
-
Immobilize the Bait Protein:
-
Add the biotinylated bait protein to the washed streptavidin beads.
-
Incubate for 30-60 minutes at 4°C with gentle rotation to allow the biotinylated protein to bind to the beads.
-
Wash the beads twice with Wash Buffer to remove any unbound bait protein.
-
-
Bait-Prey Incubation:
-
Add the cell lysate (typically 0.5 - 1 mg of total protein) to the beads with the immobilized bait protein.
-
Incubate for 1-3 hours or overnight at 4°C with gentle rotation to allow the bait and prey proteins to interact.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Option A (Denaturing Elution): Add 2x SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes. The eluted proteins are now ready for SDS-PAGE.
-
Option B (Acidic Elution): Add the acidic Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube. Immediately neutralize the eluate by adding the Neutralization Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the prey protein (e.g., anti-Ras antibody).
-
For the identification of unknown interacting partners, the eluted proteins can be subjected to mass spectrometry analysis.
-
Visualizations
Experimental Workflow for a Biotin-Based Pull-Down Assay
Caption: Workflow of a biotin-based pull-down assay.
MAPK Signaling Pathway: Ras-Raf Interaction
Caption: The Ras-Raf interaction in the MAPK signaling pathway.
Application Notes and Protocols: Biotin-PEG1-NH2 Reaction with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in biotechnology and drug development. The high-affinity interaction between biotin (Vitamin B7) and streptavidin or avidin is leveraged for various applications, including purification, detection, and targeted delivery. This document provides detailed application notes and protocols for the reaction of molecules containing N-hydroxysuccinimide (NHS) esters with Biotin-PEG1-NH2.
The inclusion of a short polyethylene glycol (PEG) spacer (PEG1) between biotin and the terminal amine group in this compound enhances water solubility and reduces steric hindrance, which can improve the accessibility of the biotin moiety for binding to streptavidin or avidin.
The core of this bioconjugation technique lies in the reaction between a primary amine (-NH2) on the this compound and an NHS ester-activated molecule. The NHS ester is a highly reactive group that readily undergoes acylation by a primary amine to form a stable and irreversible amide bond.
Principle of the Reaction
The reaction between this compound and an NHS ester proceeds via nucleophilic acyl substitution. The primary amine of this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient in a slightly alkaline environment (pH 7.2-8.5) where the primary amine is deprotonated and thus more nucleophilic.
It is crucial to perform this reaction in an amine-free buffer, as any primary amines present in the buffer (e.g., Tris or glycine) will compete with the this compound for reaction with the NHS ester, thereby reducing the efficiency of the desired conjugation.
Applications in Research and Drug Development
The conjugation of this compound to molecules activated with NHS esters has a wide array of applications:
-
Biotinylation of Small Molecules and Drugs: Small molecules containing a carboxylic acid can be activated with NHS to facilitate their biotinylation with this compound. This allows for the development of assays to study drug-target interactions, for affinity purification of target proteins, or for targeted drug delivery.
-
Surface Modification: Surfaces (e.g., nanoparticles, beads, sensor chips) can be functionalized with NHS esters to allow for the covalent attachment of this compound. These biotinylated surfaces can then be used to immobilize streptavidin-conjugated proteins, enzymes, or antibodies for various diagnostic and screening purposes.
-
Preparation of Biotinylated Probes: Custom biotinylated probes can be synthesized by reacting an NHS-ester functionalized molecule of interest with this compound. These probes are valuable tools in immunoassays, fluorescence imaging, and affinity chromatography.
Quantitative Data Summary
The efficiency and outcome of the biotinylation reaction are influenced by several factors. The following table summarizes key quantitative parameters compiled from various protocols for NHS ester reactions with primary amines.
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | The reaction rate increases with pH, but the hydrolysis of the NHS ester also increases. A compromise is necessary for optimal conjugation.[1][2] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to minimize protein denaturation or degradation, but require longer incubation times.[1][3] |
| Reaction Time | 30 minutes to 2 hours | Dependent on temperature, pH, and reactant concentrations. Reactions at 4°C may require overnight incubation.[1][3] |
| Molar Ratio (this compound : NHS Ester) | 1:1 to 1:5 (NHS Ester in excess) | An excess of the NHS ester-activated molecule is often used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific application. |
| Solvent for Stock Solutions | Anhydrous DMSO or DMF | NHS esters are susceptible to hydrolysis and should be dissolved in a dry, water-miscible organic solvent immediately before use.[3][4] |
Experimental Protocols
Protocol 1: General Procedure for Biotinylating an NHS Ester-Activated Molecule with this compound
This protocol describes a general method for conjugating this compound to a molecule that has been pre-activated with an N-hydroxysuccinimide ester.
Materials:
-
This compound
-
NHS ester-activated molecule of interest
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)
Procedure:
-
Preparation of Reactants:
-
Equilibrate the vial of the NHS ester-activated molecule to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the NHS ester-activated molecule in anhydrous DMSO or DMF immediately before use. The concentration will depend on the specific molecule and the desired reaction scale.
-
Prepare a stock solution of this compound in the amine-free reaction buffer.
-
-
Biotinylation Reaction:
-
In a reaction tube, add the desired amount of the NHS ester-activated molecule solution.
-
Add the appropriate volume of the this compound solution to achieve the desired molar ratio. It is often beneficial to add the NHS ester in a slight molar excess.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is low (ideally <10%) to avoid precipitation of the reactants.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, or for 2 hours to overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction and quench any unreacted NHS ester, add the quenching buffer to the reaction mixture. A final concentration of 20-50 mM Tris is typically sufficient.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Product:
-
Remove the excess, unreacted this compound and the quenched NHS ester byproducts. The choice of purification method will depend on the properties of the biotinylated product.
-
Dialysis: Effective for large molecules. Dialyze against an appropriate buffer (e.g., PBS) with several buffer changes.
-
Size-Exclusion Chromatography (Desalting Column): A rapid method for separating the biotinylated product from smaller, unreacted components.
-
High-Performance Liquid Chromatography (HPLC): Provides high-purity product and allows for analytical characterization.
-
-
-
Characterization and Storage:
-
Characterize the purified biotinylated product using appropriate analytical techniques such as mass spectrometry or HPLC to confirm successful conjugation.
-
The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is based on the displacement of HABA from avidin by biotin.[3]
-
Store the purified product under conditions that maintain its stability, typically at -20°C or -80°C.
-
Visualizations
Caption: Reaction mechanism of this compound with an NHS ester.
Caption: General experimental workflow for biotinylation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive (hydrolyzed) NHS ester reagent. | Use a fresh vial of the reagent. Ensure proper storage at -20°C with desiccant.[3] |
| Presence of primary amines in the reaction buffer. | Perform buffer exchange into an amine-free buffer like PBS.[5] | |
| Incorrect pH of the reaction buffer. | Ensure the pH is within the optimal range of 7.2-8.5. | |
| Precipitation of Reactants | High concentration of organic solvent from the stock solution. | Keep the volume of the added stock solution low (<10% of the total reaction volume). |
| The molecule is unstable under the reaction conditions. | Perform the reaction at a lower temperature (4°C). | |
| High Background in Assays | Incomplete removal of unreacted biotinylated reagent. | Ensure thorough purification using dialysis or size-exclusion chromatography.[5] |
Conclusion
The reaction between this compound and NHS esters is a robust and versatile method for the biotinylation of a wide range of molecules. By carefully controlling the reaction conditions and employing appropriate purification strategies, researchers can generate high-quality biotinylated reagents for diverse applications in research, diagnostics, and drug development. The protocols and data presented in this document provide a solid foundation for the successful implementation of this essential bioconjugation technique.
References
Application Notes and Protocols for Biotin-PEG1-NH2 in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG1-NH2 is a heterobifunctional linker that has emerged as a valuable tool in the development of targeted drug delivery systems. This molecule incorporates three key components: a biotin moiety for active targeting, a single polyethylene glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a primary amine group for conjugation to drugs, nanoparticles, or imaging agents. The high affinity of biotin for the biotin receptor (sodium-dependent multivitamin transporter, SMVT), which is often overexpressed on the surface of various cancer cells, enables the selective delivery of therapeutic payloads to tumor tissues, thereby improving efficacy and minimizing off-target side effects.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in targeted drug delivery research.
Principle of Biotin-Mediated Targeting
The targeting strategy relies on the specific and strong non-covalent interaction between biotin and its receptors, which are frequently upregulated in rapidly proliferating cells, such as cancer cells.[1][2] Upon intravenous administration, drug delivery systems functionalized with this compound circulate in the bloodstream. The PEG spacer helps to prolong circulation time by reducing opsonization and clearance by the reticuloendothelial system. When the biotinylated carrier reaches the target tissue, the biotin ligand binds to its receptor on the cell surface, triggering receptor-mediated endocytosis. This process internalizes the drug carrier into the cell, where the therapeutic agent can be released to exert its cytotoxic or therapeutic effect.
Applications of this compound in Targeted Drug Delivery
This compound has been successfully employed in a variety of targeted drug delivery platforms, including:
-
Liposomes: Biotin-PEGylated lipids can be incorporated into the lipid bilayer of liposomes to create targeted nanocarriers for the delivery of hydrophilic or hydrophobic drugs.
-
Polymeric Micelles: Amphiphilic block copolymers functionalized with this compound can self-assemble into micelles in aqueous solutions, encapsulating poorly water-soluble drugs in their hydrophobic core while presenting the biotin ligand on the hydrophilic shell.[3]
-
Nanoparticles: A wide range of nanoparticles, including those made from gold, iron oxide, and biodegradable polymers, can be surface-functionalized with this compound for targeted imaging and therapy.[4]
-
Antibody-Drug Conjugates (ADCs): this compound can be used as a linker to attach cytotoxic drugs to antibodies, further enhancing the specificity of the drug delivery system.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies utilizing biotin-PEGylated drug delivery systems. This data provides a comparative overview of the physicochemical properties and in vitro/in vivo performance of these systems.
Table 1: Physicochemical Properties of Biotin-PEGylated Nanoparticles
| Nanoparticle Type | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Biotin-Zein | Decitabine | 95.29 | -17.7 | 96.31 | - | |
| Biotin-PEG-PCL Micelles | Artemisinin | < 120 | - | 45.5 | - | |
| Biotin-PEG-CMPEI Nanogels | Methotrexate | ~100 | +15 | - | - | |
| Biotin-Chitosan-PMVEMA Micelles | Doxorubicin | 247 | +9.46 | 71 | - |
Table 2: In Vitro and In Vivo Performance of Biotin-PEGylated Drug Delivery Systems
| Nanoparticle System | Cell Line | In Vitro Outcome | In Vivo Model | In Vivo Outcome | Reference |
| Biotin-Zein-Decitabine NPs | C6 | Increased cytotoxicity and cellular uptake | - | Extended brain residence time | |
| Biotin-PEG-PCL-Artemisinin Micelles | MCF-7 | Slow and controlled drug release | 4T1 breast cancer | Tumor volume reduced to 40 mm³ (vs. 76 mm³ for free drug) | |
| Biotin-PEG-CMPEI-Methotrexate Nanogels | 4T1 | IC50 reduced by ~10-fold vs. free drug | 4T1 breast cancer | Lower tumor volume and mortality rate | |
| Biotin-Chitosan-PMVEMA-Doxorubicin Micelles | HepG2 | Cytotoxicity increased by 2.2-fold vs. free drug | - | - |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis, characterization, and evaluation of this compound based drug delivery systems.
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to nanoparticles with carboxyl groups on their surface using the water-soluble carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysulfosuccinimide (Sulfo-NHS).
Materials:
-
Carboxylated nanoparticles (e.g., PLGA nanoparticles)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Dialysis membrane (appropriate molecular weight cutoff)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer.
-
Add EDC and Sulfo-NHS to the nanoparticle suspension. A molar excess of EDC and Sulfo-NHS over the available carboxyl groups on the nanoparticles is recommended (typically 2-5 fold molar excess).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Washing (Optional but Recommended): Centrifuge the activated nanoparticles and discard the supernatant to remove excess EDC and Sulfo-NHS. Resuspend the nanoparticle pellet in Coupling Buffer.
-
Conjugation with this compound:
-
Dissolve this compound in Coupling Buffer.
-
Add the this compound solution to the activated nanoparticle suspension. A molar excess of this compound relative to the nanoparticles is recommended to ensure efficient conjugation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS-esters.
-
Purification:
-
Purify the biotinylated nanoparticles from unreacted this compound and byproducts by dialysis against PBS (pH 7.4) for 24-48 hours with several buffer changes.
-
Alternatively, purification can be achieved by repeated centrifugation and resuspension of the nanoparticles in fresh PBS.
-
-
Characterization: Characterize the resulting biotinylated nanoparticles for size, zeta potential, and the amount of conjugated biotin (e.g., using a HABA assay).
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines the procedure for evaluating the cytotoxicity of biotin-PEGylated drug-loaded nanoparticles against a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., MCF-7, HeLa)
-
Control cell line (with low or no biotin receptor expression)
-
Complete cell culture medium
-
Biotin-PEGylated drug-loaded nanoparticles
-
Free drug solution
-
Empty nanoparticles (without drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of the free drug, drug-loaded biotinylated nanoparticles, and empty nanoparticles in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 (half-maximal inhibitory concentration) values.
-
Protocol 3: Quantitative In Vivo Biodistribution Study in Tumor-Bearing Mice
This protocol describes a method for quantifying the biodistribution of biotin-PEGylated nanoparticles in a tumor-bearing mouse model using an imaging agent (e.g., a near-infrared fluorescent dye or a radionuclide).
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous tumor xenografts)
-
Biotin-PEGylated nanoparticles labeled with an imaging agent
-
Non-targeted (plain PEGylated) nanoparticles labeled with the same imaging agent (as a control)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS for fluorescence imaging, PET/SPECT for radionuclide imaging)
-
Syringes and needles for intravenous injection
-
Dissection tools
-
Gamma counter or fluorescence plate reader
Procedure:
-
Animal Preparation: Once the tumors reach a suitable size (e.g., 100-200 mm³), randomize the mice into experimental groups (e.g., targeted nanoparticles, non-targeted nanoparticles).
-
Administration:
-
Anesthetize the mice.
-
Administer a defined dose of the labeled nanoparticles (typically 100-200 µL) via tail vein injection.
-
-
In Vivo Imaging:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours post-injection), anesthetize the mice and acquire whole-body images using the appropriate imaging system.
-
Quantify the signal intensity in the tumor region and other major organs.
-
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the mice.
-
Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain).
-
Weigh each organ and measure the signal intensity (fluorescence or radioactivity) using a suitable instrument.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Compare the tumor accumulation and biodistribution profiles of the biotin-targeted nanoparticles with the non-targeted control group.
-
Logical Framework for Targeted Delivery
The enhanced therapeutic outcome of using this compound as a targeting ligand is based on a logical progression of events that collectively increase the drug concentration at the site of action while minimizing systemic exposure.
Conclusion
This compound is a versatile and effective tool for the development of targeted drug delivery systems. Its ability to facilitate active targeting to biotin receptor-overexpressing cells, coupled with the benefits of PEGylation, offers a promising strategy to enhance the therapeutic index of various anticancer agents and other therapeutic molecules. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists working in the field of targeted drug delivery.
References
- 1. Perspective: Recommendations for benchmarking pre-clinical studies of nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of biotin‐targeted chitosan/poly (methyl vinyl ether‐alt ‐maleic acid) copolymeric micelles for delivery of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-PEG1-NH2 Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Biotin-PEG1-NH2 conjugation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the biotinylation process using NHS-ester chemistry.
Question: Why am I seeing low or no biotin incorporation onto my protein/antibody?
Answer:
Low biotinylation efficiency is a common problem with several potential causes:
-
Hydrolyzed Biotinylation Reagent: this compound reagents containing an N-hydroxysuccinimide (NHS) ester are highly susceptible to hydrolysis in aqueous solutions.[1][2][3] Once hydrolyzed, the reagent can no longer react with primary amines.
-
Solution: Always use fresh, high-quality this compound. Store the reagent desiccated at the recommended temperature and allow it to equilibrate to room temperature before opening to prevent moisture condensation.[1][3][4] Prepare the biotin solution immediately before use and discard any unused portion.[2][4] You can check the reactivity of your NHS ester reagent using a simple hydrolysis assay (see protocol below).
-
-
Incompatible Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with your target protein for reaction with the biotin-NHS ester, significantly reducing conjugation efficiency.[2][4][5]
-
Incorrect Reaction pH: The reaction between an NHS ester and a primary amine is most efficient at a pH between 7 and 9.[2][4][5] At a pH lower than 7, the primary amines on the protein will be protonated, making them less reactive.[6] At a pH above 9, the rate of hydrolysis of the NHS ester increases dramatically.[1][3]
-
Solution: Ensure your reaction buffer is within the optimal pH range of 7.2-8.0.
-
-
Suboptimal Molar Ratio: An insufficient molar excess of the biotin reagent will result in low incorporation. Conversely, an extremely high excess can lead to protein precipitation or loss of biological activity.[2][7]
-
Low Protein Concentration: Labeling reactions with dilute protein solutions (e.g., < 1 mg/mL) may require a greater molar excess of the biotin reagent to achieve the desired level of incorporation.[4][9]
Question: My protein/antibody is precipitating after the biotinylation reaction. What can I do?
Answer:
Protein precipitation post-biotinylation is often a sign of over-modification.[7]
-
Cause: Excessive biotinylation can alter the protein's surface charge and hydrophobicity, leading to aggregation and precipitation.
-
Solution:
-
Reduce the molar excess of the this compound reagent in the reaction.
-
Decrease the reaction time or perform the incubation at a lower temperature (e.g., 4°C for 2 hours instead of room temperature for 30-60 minutes).[2]
-
After the reaction, adding a quenching buffer like 1M Tris can sometimes help resolubilize the protein by adjusting the pH.[9]
-
Question: I'm observing a loss of biological activity in my protein/antibody after biotinylation. Why is this happening?
Answer:
A decrease in biological function can occur if the biotinylation process modifies critical amino acid residues.[2]
-
Cause: Biotinylation targets primary amines, which are present on lysine residues and the N-terminus. If these residues are located within the active site or binding region of your protein, their modification can impair its function.[2]
-
Solution:
-
Reduce the molar ratio of the biotin reagent to the protein to decrease the overall number of biotin molecules incorporated.
-
Optimize other reaction parameters like incubation time and temperature to achieve a lower degree of labeling that still allows for detection in your downstream application.
-
Consider alternative conjugation chemistries that target other functional groups (e.g., sulfhydryls on cysteine residues) if primary amine modification is detrimental.[5]
-
Frequently Asked Questions (FAQs)
1. What is the general workflow for a this compound conjugation reaction?
The general workflow involves preparing the protein, reacting it with the biotinylating reagent, quenching the reaction, and purifying the final conjugate.
2. What are the recommended reaction conditions for biotinylating a protein with this compound?
The optimal conditions can vary depending on the specific protein. However, a good starting point is summarized in the table below.
| Parameter | Recommended Condition | Notes |
| Protein Buffer | Amine-free buffer (e.g., PBS) | Buffers with Tris or glycine will interfere with the reaction.[2][4] |
| Protein Concentration | 1-10 mg/mL | Higher concentrations are generally more efficient.[4][6] |
| pH | 7.2 - 8.0 | Balances amine reactivity and NHS ester stability.[2][5] |
| Molar Excess of Biotin | 10-20 fold | May require optimization for your specific protein.[4][8] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is faster, while 4°C is gentler.[2][4] |
| Reaction Time | 30-60 minutes at RT, 2 hours at 4°C | Longer times may increase incorporation but also risk of hydrolysis.[2][4] |
| Quenching Reagent | 1 M Tris-HCl or Glycine, pH ~8 | Added to stop the reaction by consuming excess biotin reagent.[2] |
3. How can I determine the degree of biotinylation of my protein?
Several methods are available to quantify the number of biotin molecules conjugated to each protein molecule.
| Assay Method | Principle | Advantages | Disadvantages |
| HABA Assay | HABA (4'-hydroxyazobenzene-2-carboxylic acid) binds to avidin, producing a colorimetric signal. Biotin displaces HABA, causing a decrease in absorbance at 500 nm.[10][11] | Inexpensive and widely used.[10] | Can underestimate the true biotin incorporation, requires a relatively large amount of sample.[12][13] |
| Fluorescence-Based Assays | Similar principle to HABA but uses a fluorescent reporter. | Higher sensitivity than HABA. | May require a fluorometer. |
| ChromaLINK® Biotin | Uses a biotinylation reagent with a built-in UV-traceable chromophore. The degree of labeling is calculated from absorbance measurements at 280 nm and 354 nm.[12] | Non-destructive, rapid, and more accurate than HABA.[12][13] | Requires the use of a specific, proprietary reagent. |
4. How should I store my this compound reagent?
Proper storage is critical to maintain the reactivity of the NHS ester.
-
Storage: Store the reagent at -20°C, protected from moisture with a desiccant.[1][4]
-
Handling: Before opening the vial, allow it to warm to room temperature to prevent water condensation on the cold powder.[1][3][4] Purging the vial with an inert gas like nitrogen or argon before resealing can also help prolong its shelf life.[1]
Experimental Protocols
Protocol 1: Biotinylation of an Antibody with this compound
This protocol provides a general procedure for conjugating this compound to an antibody.
Materials:
-
Antibody (1-10 mg/mL in an amine-free buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation:
-
This compound Solution Preparation:
-
Conjugation Reaction:
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature to stop the reaction.[2]
-
-
Purification:
Protocol 2: Assessing the Reactivity of NHS-Ester Biotinylation Reagents
This protocol allows you to determine if your biotin reagent has been hydrolyzed and is no longer active.[1][3]
Materials:
-
NHS-ester biotinylation reagent
-
Amine-free buffer (e.g., PBS)
-
0.5-1.0 N NaOH
-
Spectrophotometer
Procedure:
-
Weigh 1-2 mg of the NHS-ester reagent and dissolve it in 2 mL of buffer.[1][3]
-
Prepare a control tube containing only 2 mL of the buffer.[1]
-
Zero the spectrophotometer at 260 nm using the control tube.
-
Measure the absorbance of the NHS-ester solution at 260 nm.[3]
-
To 1 mL of the NHS-ester solution, add 100 µL of 0.5-1.0 N NaOH and vortex for 30 seconds.[3]
-
Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.[3]
Interpretation of Results:
-
Active Reagent: The absorbance of the base-hydrolyzed solution will be significantly greater than the initial absorbance.[1][3]
-
Inactive (Hydrolyzed) Reagent: There will be little to no increase in absorbance after adding NaOH.[1][3] Discard the reagent and use a fresh vial.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. seracare.com [seracare.com]
Technical Support Center: Biotin-PEG1-NH2 Labeling
Welcome to the technical support center for Biotin-PEG1-NH2 and other NHS-ester based biotinylation reagents. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during the labeling process.
Frequently Asked Questions (FAQs)
Q1: What is the reactive group in this compound and what does it target?
The reactive group is an N-hydroxysuccinimide (NHS) ester.[1][2][3] This group reacts with primary amines (-NH2) on target molecules, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2][3][4]
Q2: Why is it crucial to use an amine-free buffer for the labeling reaction?
Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the this compound reagent.[4][5] This competition reduces the efficiency of labeling your molecule of interest.[5] It is essential to use amine-free buffers like Phosphate-Buffered Saline (PBS) at a pH between 7.2 and 8.5.[3][5]
Q3: My this compound reagent is not dissolving in my aqueous buffer. What should I do?
This compound, like many NHS-ester reagents, may have limited solubility in aqueous solutions and is sensitive to moisture.[1][4][6][7] It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][4][7] The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[4]
Q4: How can I remove unreacted this compound after the labeling reaction?
Excess, unreacted biotinylation reagent can cause high background in downstream applications and should be removed.[8] Common methods for removal include dialysis against a large volume of buffer or using a desalting column for faster separation.[4][5][9]
Q5: What is the optimal pH for the biotinylation reaction?
The optimal pH range for NHS-ester reactions is between 7.2 and 9.[3][4][5] At a pH lower than 7, the primary amines on the target molecule can become protonated, reducing their reactivity.[10] Conversely, at a pH higher than 9, the rate of hydrolysis of the NHS ester increases significantly, which deactivates the reagent before it can react with the target molecule.[2][3][11]
Troubleshooting Guide
Low or No Biotin Labeling
If you are experiencing low or no labeling of your target molecule, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Hydrolyzed/Inactive Reagent | The NHS ester on this compound is moisture-sensitive and can hydrolyze over time.[1][3][11] Ensure the reagent has been stored properly at -20°C with a desiccant.[4] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][2] Prepare the reagent solution immediately before use and do not store it in solution.[4][5] You can check the reactivity of the reagent using the protocol provided below. |
| Incorrect Buffer Composition | The presence of primary amines (e.g., Tris, glycine) in your reaction buffer will compete with your target molecule.[4][5] Use an amine-free buffer such as PBS (pH 7.2-8.0).[5] |
| Suboptimal Reaction pH | The reaction efficiency is pH-dependent.[3][10] Ensure the pH of your reaction buffer is within the optimal range of 7.2-8.5.[3] |
| Insufficient Molar Excess of Biotin Reagent | For dilute protein solutions, a higher molar excess of the biotin reagent may be needed to achieve the desired labeling.[4][10] Start with a 10:1 to 40:1 molar ratio of biotin reagent to your protein and optimize from there.[10] |
| Low Protein Concentration | Labeling efficiency can be lower at low protein concentrations (e.g., below 0.1 mg/mL).[10] If possible, increase the concentration of your target molecule. Alternatively, you can increase the molar coupling ratio or lengthen the incubation time.[10] |
| Lack of Available Primary Amines | The target molecule may not have sufficient accessible primary amines on its surface.[12] You can perform a lysine count on your protein of interest to estimate the number of potential labeling sites.[12] |
High Background or Non-Specific Binding
High background can obscure your results in downstream applications. Here are some common causes and solutions.
| Potential Cause | Recommended Action |
| Incomplete Removal of Unreacted Biotin | Residual free biotin will lead to high background signals.[8] Ensure thorough removal of unreacted biotin by increasing the dialysis time, performing more buffer changes, or using a desalting column.[5][8] |
| Over-Biotinylation | Attaching too many biotin molecules can lead to protein aggregation and non-specific binding.[5] Reduce the molar excess of the biotin reagent in your reaction or decrease the incubation time. |
| Contaminating Proteins | If your protein sample is not pure, contaminating proteins will also be biotinylated, which can interfere with your assay.[10] Ensure the purity of your target protein before labeling. |
Loss of Protein Activity or Precipitation
It is crucial that the labeling process does not compromise the biological function of your molecule.
| Potential Cause | Recommended Action |
| Over-Biotinylation | Labeling of critical functional sites (e.g., the active site of an enzyme or the antigen-binding site of an antibody) can lead to a loss of activity.[5] Reduce the molar ratio of the biotin reagent to the protein. |
| Protein Denaturation | The addition of an organic solvent (like DMSO or DMF) or other reaction conditions might denature your protein. Keep the final concentration of organic solvent low (<10%).[4] |
| Aggregation/Precipitation | Over-labeling can alter the protein's isoelectric point and solubility, leading to aggregation.[5][13] Use a lower biotin-to-protein ratio and consider a different reaction buffer if precipitation occurs.[5] |
Experimental Protocols
General Protocol for Protein Biotinylation
-
Buffer Exchange: If your protein is in a buffer containing primary amines, exchange it into an amine-free buffer (e.g., PBS, pH 7.2-8.0) using dialysis or a desalting column.[4]
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in a high-quality, anhydrous organic solvent like DMSO or DMF.[1][4]
-
Reaction Setup: Add the dissolved this compound solution to your protein solution. A common starting point is a 20-fold molar excess of the biotin reagent to the protein.[4] The final volume of the organic solvent should be less than 10% of the total reaction volume.[4]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[4]
-
Quenching (Optional but Recommended): To stop the reaction, you can add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 7.5-8.0.[5] Incubate for an additional 15-30 minutes.[5]
-
Purification: Remove unreacted biotin and quenching buffer components by dialysis or with a desalting column.[4][5]
-
Storage: Store the biotinylated protein under the same conditions that are optimal for the unlabeled protein.[4]
Protocol to Assess NHS-Ester Reagent Activity
This method is based on the principle that the N-hydroxysuccinimide (NHS) leaving group absorbs light at 260-280 nm upon hydrolysis.[1]
-
Materials:
-
Procedure: a. Prepare a control tube with 2 ml of the amine-free buffer.[11] b. Dissolve 1-2 mg of the NHS-ester reagent in 2 ml of the amine-free buffer. If the reagent is not water-soluble, first dissolve it in a small amount of DMSO or DMF and then add the buffer.[1][11] c. Immediately zero the spectrophotometer at 260 nm using the control tube.[11] d. Measure the absorbance of the NHS-ester solution (A_initial).[11] e. To 1 ml of the NHS-ester solution, add 100 µl of 0.5-1.0 N NaOH and vortex for 30 seconds to force hydrolysis.[2][11] f. Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution (A_final).[2][11]
-
Interpretation:
Visual Guides
Caption: General experimental workflow for this compound labeling.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine-PEG3-Biotin | TargetMol [targetmol.com]
- 10. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
how to improve solubility of Biotin-PEG1-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Biotin-PEG1-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a heterobifunctional linker molecule containing a biotin moiety, a single polyethylene glycol (PEG) unit, and a primary amine (-NH2) group. The PEG spacer is intended to increase the hydrophilicity and water solubility of the molecule compared to biotin alone.[1][2][] Generally, short-chain Biotin-PEG-Amine compounds are soluble in aqueous solutions and organic solvents like DMSO and DMF.[4][5]
Q2: Why am I having trouble dissolving this compound in an aqueous buffer?
A2: Several factors can contribute to poor solubility in aqueous buffers:
-
pH of the buffer: The terminal primary amine has a pKa value and its protonation state is pH-dependent. At neutral or acidic pH, the amine group will be protonated (-NH3+), which generally increases aqueous solubility. If the buffer pH is alkaline, the amine will be in its free base form (-NH2), which can be less soluble.
-
Concentration: You may be exceeding the solubility limit of the compound in your specific buffer system.
-
Temperature: Solubility can be temperature-dependent.
-
Purity of the compound: Impurities can affect solubility.
Q3: What are the recommended solvents for dissolving this compound?
A3: For aqueous applications, it is often recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into the desired aqueous buffer.[6][7] Recommended solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Water (solubility can be limited and pH-dependent)
-
Aqueous buffers (e.g., PBS)
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming can be used to aid dissolution. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. It is advisable to warm the solution slightly (e.g., to 37°C) and vortex or sonicate.
Q5: How does the short PEG chain in this compound affect its solubility?
A5: While PEGylation generally enhances water solubility, the single PEG unit in this compound provides a minimal hydrophilic contribution compared to longer PEG chains (e.g., PEG4, PEG12).[] Therefore, the solubility characteristics will be significantly influenced by the relatively hydrophobic biotin moiety and the ionizable amine group.
Troubleshooting Guide
If you are encountering solubility issues with this compound, please follow this troubleshooting workflow.
Caption: Troubleshooting workflow for dissolving this compound.
Quantitative Solubility Data
While precise, experimentally determined solubility values for this compound are not widely published, the following table provides an estimated solubility profile based on data for similar short-chain biotin-PEG compounds and general principles of solubility.
| Solvent/Buffer | Estimated Solubility (mg/mL) | Notes |
| DMSO | > 20 | Generally high solubility.[7] |
| DMF | > 20 | Generally high solubility. |
| Water | 1 - 5 | Highly dependent on pH. Solubility is expected to be lower than in DMSO/DMF. |
| PBS (pH 7.4) | 1 - 5 | The amine group will be partially protonated, aiding solubility. |
| PBS (pH 6.0) | 5 - 10 | Increased protonation of the amine group should enhance solubility. |
| Ethanol | < 1 | Solubility is generally limited in alcohols.[4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous DMSO or DMF
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 20 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, gently warm the solution to 37°C to aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Aqueous Solubility
Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Benchtop microcentrifuge
Procedure:
-
Add a pre-weighed amount of this compound (e.g., 2 mg) to a microcentrifuge tube.
-
Add a small volume of the aqueous buffer (e.g., 100 µL) to the tube.
-
Vortex the tube for 2-3 minutes.
-
If the solid has not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
If the solid persists, add small, known volumes of the buffer incrementally (e.g., 10 µL at a time), vortexing and sonicating after each addition, until the solid is completely dissolved.
-
Record the total volume of buffer added.
-
Calculate the solubility (in mg/mL) by dividing the initial mass of this compound by the final volume of the buffer.
-
To confirm saturation, centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes. If a pellet is observed, the solution was saturated, and the supernatant can be used to determine the solubility limit more accurately (e.g., by UV-Vis spectroscopy if a chromophore is present, or by other analytical methods).
Principles of Solubilization
The solubility of this compound is governed by the interplay of its different chemical moieties with the solvent.
Caption: Factors influencing the solubility of this compound.
References
Biotin-PEG1-NH2 storage and handling conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Biotin-PEG1-NH2.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and reactivity of this compound. Recommendations vary slightly between suppliers, but the general consensus is summarized below.
Data Presentation: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Duration | Handling Notes |
| Powder (Solid) | -20°C or -5°C[1][2][3] | Up to 3 years[4] | Store in a desiccator to protect from moisture.[3][5] Keep away from direct sunlight.[2][6] |
| In Solvent (Stock Solution) | -80°C[4] | Up to 1 year[4] | Use anhydrous solvents like DMSO or DMF.[7] Avoid repeated freeze-thaw cycles.[1][3] Store under an inert gas (e.g., argon or nitrogen) to prevent oxidation and moisture contamination.[7] |
Q2: How should I handle this compound in the lab?
A2: To ensure the integrity of the reagent, follow these handling guidelines:
-
Equilibration: Before opening the vial, allow it to warm to room temperature to prevent moisture condensation, which can hydrolyze the reagent.[7][8]
-
Weighing: Weigh the desired amount of this compound quickly in a low-humidity environment.
-
Dissolving: Prepare solutions immediately before use.[8] this compound is soluble in water, aqueous buffers, DMSO, and DMF.[1]
-
Stock Solutions: If preparing a stock solution, use an anhydrous solvent.[7] Once prepared, aliquot the solution to minimize freeze-thaw cycles.
Q3: What is the primary reactive group of this compound and what does it react with?
A3: The primary reactive group is the terminal amine (-NH2). This amine group can be coupled to various functional groups, most commonly carboxylic acids (-COOH) present on proteins (e.g., on aspartate and glutamate residues or the C-terminus) or other molecules.[2][3][5] This reaction is typically facilitated by carbodiimide chemistry, such as using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS) or sulfo-NHS.[2][5]
Troubleshooting Guide
Q4: My biotinylation reaction with this compound failed or has very low efficiency. What could be the cause?
A4: Low or no biotinylation can result from several factors. The following flowchart can help you troubleshoot the issue.
Caption: Troubleshooting logic for failed biotinylation.
Q5: I am observing precipitation of my protein during the biotinylation reaction. What should I do?
A5: Protein precipitation during labeling can occur due to over-modification of the protein, which can alter its isoelectric point and solubility.
-
Reduce the Molar Excess: Decrease the amount of this compound and/or EDC used in the reaction.
-
Optimize pH: Ensure the reaction buffer pH is not close to the isoelectric point (pI) of your protein.
-
Add Solubilizing Agents: In some cases, the addition of mild, non-reactive solubilizing agents can help.
Q6: My biotinylated protein is showing high background signal in my assay. How can I reduce this?
A6: High background is often due to unbound, free biotin.
-
Purification: Ensure that all unreacted this compound is removed after the labeling reaction. This can be achieved through dialysis, size-exclusion chromatography (desalting columns), or tangential flow filtration.
-
Blocking: In immunoassays, ensure adequate blocking of non-specific binding sites on your solid phase (e.g., microplate or beads) using a suitable blocking agent like BSA or casein.
Experimental Protocols
Protocol: Biotinylation of a Protein via Carboxyl Groups using EDC/NHS Chemistry
This protocol provides a general procedure for labeling a protein with this compound. Optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
This compound
-
Protein to be labeled
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette for purification
Workflow Diagram:
Caption: Experimental workflow for protein biotinylation.
Procedure:
-
Protein Preparation: Dissolve your protein in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation:
-
Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL solution of EDC in anhydrous DMSO or DMF immediately before use.
-
Prepare a 10 mg/mL solution of NHS in anhydrous DMSO or DMF.
-
Prepare a 10 mM solution of this compound in PBS.
-
-
Activation of Carboxyl Groups:
-
To your protein solution, add the EDC and NHS solutions. A common starting point is a final concentration of 2 mM EDC and 5 mM NHS.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Add the this compound solution to the activated protein solution. A 20 to 50-fold molar excess of the biotin reagent over the protein is a typical starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotin reagent and byproducts by running the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS). Alternatively, perform dialysis against the storage buffer.
-
-
Storage: Store the purified biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Biotin-PEG2-NH2 | CAS:138529-46-1 | Biopharma PEG [biochempeg.com]
- 3. Biotin-PEG-NH2, Biotin PEG amine [nanocs.net]
- 4. This compound | TargetMol [targetmol.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Biotin-PEG-NH2, Biotin-PEG-Amine -Biopharma PEG [biochempeg.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Troubleshooting Low Yield in Biotinylation Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low yield in biotinylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can result in low biotinylation efficiency.
Q1: My biotinylation yield is consistently low. What are the most common causes?
Low biotinylation yield can stem from several factors throughout the experimental workflow. The most common culprits include the presence of interfering substances in your protein solution, suboptimal reaction conditions, and issues with the biotinylation reagent itself. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Troubleshooting Workflow for Low Biotinylation Yield
Caption: A flowchart for troubleshooting low biotinylation yield.
Q2: Can the buffer I use for my protein solution affect the biotinylation reaction?
Yes, the buffer composition is critical for a successful biotinylation reaction.[1][2]
-
Primary Amines: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the primary amines on your target protein for reaction with NHS-ester biotinylation reagents.[1][3] This competition significantly reduces the efficiency of protein labeling.
-
Other Nucleophiles: Substances like sodium azide, often used as a preservative, are also nucleophilic and can react with the biotinylation reagent.[2]
Solution: Before starting the biotinylation reaction, it is essential to exchange the buffer of your protein solution to an amine-free and nucleophile-free buffer, such as Phosphate Buffered Saline (PBS) or MES (2-(N-morpholino)ethanesulfonic acid) buffer.[1][2][4] This can be achieved through dialysis or by using a desalting column.
Q3: How do I determine the optimal molar ratio of biotin reagent to my protein?
The optimal molar coupling ratio (MCR) of biotin reagent to protein is crucial. Too little biotin will result in low labeling efficiency, while too much can lead to protein precipitation and loss of biological activity.[5][6] The ideal ratio is protein-dependent and often requires empirical determination.
Recommended Starting Molar Coupling Ratios (Biotin:Protein)
| Protein Concentration | Recommended Starting MCR | Considerations |
| >1 mg/mL | 10:1 to 40:1[2] | Start with a lower ratio and increase if labeling is insufficient. |
| <0.5 mg/mL | 3:1 to 5:1[4] | Higher ratios may be needed to compensate for lower protein concentration.[2] |
It is recommended to perform a pilot experiment with a range of MCRs to determine the optimal ratio for your specific protein and application.
Q4: My protein precipitates after adding the biotinylation reagent. What should I do?
Protein precipitation during biotinylation is often a sign of over-modification.[3][6] Excessive addition of biotin molecules can alter the protein's isoelectric point and lead to aggregation.
Strategies to Prevent Protein Precipitation:
-
Reduce the Molar Coupling Ratio: This is the most direct way to decrease the level of biotinylation.
-
Optimize Reaction pH: The pH of the reaction buffer can influence which residues are labeled. For NHS-ester chemistry, a pH of 7.0-7.2 is generally recommended.[2]
-
Adjust pH After Reaction: In some cases, adjusting the pH to be above the protein's isoelectric point after the reaction can help to redissolve precipitated protein.[3]
Q5: How can I be sure my biotinylation reagent is active?
NHS-ester based biotinylation reagents are susceptible to hydrolysis, especially when exposed to moisture.[3][5]
Best Practices for Handling Biotinylation Reagents:
-
Storage: Store the reagent desiccated and at the recommended temperature (typically -20°C).
-
Preparation: Allow the reagent to warm to room temperature before opening the vial to prevent condensation. Prepare the stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[3]
-
Usage: Use the stock solution promptly after preparation, as its reactivity decreases over time in aqueous solutions.[3]
Key Experimental Protocols
Protocol 1: General Amine-Reactive Biotinylation using NHS-Ester Chemistry
This protocol provides a general guideline for biotinylating a protein with an NHS-ester biotinylation reagent.
Workflow for Amine-Reactive Biotinylation
Caption: A typical workflow for protein biotinylation.
Methodology:
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). The recommended protein concentration is at least 1 mg/mL.[2][4]
-
Prepare Biotin Reagent: Immediately before use, dissolve the NHS-ester biotinylation reagent in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Calculate Reagent Volume: Based on the desired molar coupling ratio, calculate the volume of the biotin reagent stock solution to add to your protein solution.
-
Reaction Incubation: Add the calculated volume of biotin reagent to the protein solution. Incubate for 30 minutes to 2 hours at room temperature or on ice.[4][7] Incubation on ice may help to reduce non-specific reactivity.
-
Removal of Excess Biotin: After incubation, remove non-reacted biotin using a desalting column or by dialysis against PBS.[2][7] This step is crucial to prevent interference from free biotin in downstream applications.
Protocol 2: Quantifying the Degree of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the number of biotin molecules incorporated per protein molecule.[1]
HABA Assay Principle
References
- 1. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. sartorius.com [sartorius.com]
- 5. researchgate.net [researchgate.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Biotin-PEG1-NH2 Reactivity
This guide provides researchers, scientists, and drug development professionals with detailed information on the factors influencing the reactivity of Biotin-PEG1-NH2, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the reactive group on this compound and what does it react with?
A1: this compound has a primary amine (-NH2) as its reactive group.[1] This amine is a nucleophile and is typically used to react with electrophilic groups on other molecules, most commonly N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[2][3][4] This process is a cornerstone of bioconjugation for labeling proteins, antibodies, and other biomolecules.[5][6]
Q2: How does pH affect the reactivity of the primary amine on this compound?
A2: The pH of the reaction buffer is a critical parameter that dictates the reactivity of the primary amine.[5][7] For the amine to be reactive, it must be in its deprotonated, nucleophilic form (-NH2).[5]
-
At low pH (acidic conditions): The amine group becomes protonated (-NH3+). This positively charged form is not nucleophilic and will not react with an NHS ester.[5][7]
-
At high pH (alkaline conditions): The amine group is deprotonated (-NH2), making it reactive. However, a competing reaction, the hydrolysis of the NHS ester, also accelerates at high pH.[2][5] This hydrolysis deactivates the NHS ester, reducing the efficiency of the biotinylation reaction.[5][8]
Therefore, an optimal pH must be maintained to balance these two competing factors.
Q3: What is the optimal pH range for reacting this compound with an NHS ester?
A3: The optimal pH for reacting primary amines with NHS esters is generally between pH 7.2 and 8.5 .[2] Many protocols recommend a more specific range of pH 8.3-8.5 to maximize the reaction efficiency.[5][7] Within this range, a sufficient concentration of the reactive deprotonated amine is present, while the rate of NHS ester hydrolysis is still manageable.[5]
Q4: What types of buffers should I use for my biotinylation reaction?
A4: It is crucial to use a buffer that does not contain primary amines, as these will compete with your this compound for reaction with the NHS ester.[2][3][9]
-
Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers are commonly used.[2] 0.1 M sodium phosphate or 0.1 M sodium bicarbonate buffers are excellent choices.[5][7]
-
Buffers to Avoid: Buffers containing Tris (e.g., TBS) or glycine must be avoided in the reaction mixture as they contain primary amines that will quench the reaction.[2][3][10]
Q5: My biotinylation reaction failed or has very low yield. What are the likely causes related to pH?
A5: Low yield or reaction failure is often traced back to suboptimal pH conditions.
-
pH was too low: Your this compound was protonated and non-reactive.
-
pH was too high: The NHS ester you were reacting it with was rapidly hydrolyzed and inactivated before it could react with the amine.
-
Incorrect Buffer: You may have inadvertently used a buffer containing primary amines (like Tris or glycine), which competed with your intended reaction.[10][11]
Troubleshooting Guide
| Problem | Possible Cause (pH-Related) | Recommended Solution |
| Low or No Biotinylation | Reaction buffer pH was too low (<7.0). | Prepare a fresh buffer in the optimal range of pH 7.2-8.5. Verify the pH of the final reaction mixture. |
| Reaction buffer pH was too high (>9.0). | The NHS ester likely hydrolyzed. Prepare a fresh buffer at a lower pH (e.g., 8.3) and use the NHS ester solution immediately after preparation.[7][9] | |
| Buffer contained competing primary amines (e.g., Tris, glycine). | Purify your target molecule to remove amine-containing contaminants.[10] Perform the reaction in a recommended amine-free buffer like PBS or sodium bicarbonate.[2][7] | |
| Inconsistent Results Batch-to-Batch | Slight variations in buffer preparation are leading to pH shifts. | Carefully calibrate your pH meter before each use. Consider making a larger batch of buffer to use across multiple experiments to ensure consistency.[12] |
| Protein Precipitation After Labeling | Drastic change in the isoelectric properties of the modified protein. | While not directly a pH reaction issue, over-modification can cause precipitation.[10][13] Consider running the reaction at the lower end of the optimal range (pH 7.2-7.5) to slow the reaction rate and potentially gain more control over the degree of labeling. |
Data Presentation: pH Effect on Reaction Components
The efficiency of the conjugation reaction between this compound and an NHS ester is a balance between amine deprotonation and NHS ester stability. The pKa of a primary amine on a PEG linker in solution is approximately 9.7.[14][15]
Table 1: Influence of pH on Amine Reactivity and NHS Ester Stability
| pH | % Amine in Reactive Form (-NH2)* | NHS Ester Half-Life (Hydrolysis) | Overall Reaction Efficiency |
| 6.0 | ~0.2% | Very Long (>10 hours) | Very Low (Insufficient reactive amine) |
| 7.0 | ~2.0% | ~4-5 hours at 0°C[2][8] | Low (Limited reactive amine) |
| 7.4 | ~4.8% | ~2-3 hours at RT | Moderate |
| 8.3 | ~28.5% | ~30-60 minutes at RT | Optimal |
| 8.6 | ~44.4% | ~10 minutes at 4°C[2][8] | Sub-optimal (Rapid hydrolysis) |
| 9.0 | ~66.9% | Very Short (<10 minutes at RT)[16][17] | Low (Very rapid hydrolysis) |
*Calculated using the Henderson-Hasselbalch equation with an estimated pKa of 9.7 for the primary amine.
Experimental Protocols
General Protocol for Labeling a Protein with an NHS Ester using this compound
This protocol assumes the protein contains the NHS ester and will be labeled by this compound.
1. Materials:
-
Protein-NHS ester conjugate in an amine-free buffer.
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 (prepare fresh).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.[5]
-
Anhydrous DMSO or DMF.
-
Desalting column for purification.[5]
2. Procedure:
-
Prepare Protein Solution: Ensure your protein-NHS ester is in the Reaction Buffer at a concentration of 1-10 mg/mL.[5] The protein solution must be free of any amine-containing contaminants.[10]
-
Prepare this compound Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF.
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. Gently mix.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5]
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[5]
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).[5]
Visualizations
The following diagrams illustrate the key chemical principles and workflows discussed.
Caption: Effect of pH on Amine Reactivity and NHS Ester Stability.
Caption: Troubleshooting Workflow for Low Biotinylation Yield.
References
- 1. Biotin-PEG-NH2, Biotin-PEG-Amine -Biopharma PEG [biochempeg.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. attogene.com [attogene.com]
- 12. researchgate.net [researchgate.net]
- 13. vectorlabs.com [vectorlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Contrasting pKa of protonated bis(3-aminopropyl)-terminated polyethylene glycol "Jeffamine" and the associated thermodynamic parameters in solution and covalently attached to graphite surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Post-Biotinylation Cleanup
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the removal of excess Biotin-PEG1-NH2 after conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
Excess, unconjugated biotin can significantly interfere with downstream applications. It can saturate the binding sites of avidin or streptavidin-based detection reagents, leading to high background signals, reduced sensitivity, and inaccurate quantification in assays like ELISA, Western blotting, and pull-down experiments.[1]
Q2: What are the most common methods for removing free biotin?
The three primary methods for removing excess biotin are dialysis, size exclusion chromatography (SEC), and reverse-phase high-performance liquid chromatography (RP-HPLC). The choice of method depends on factors such as the properties of the biotinylated molecule, the required purity, sample volume, and available equipment.
Q3: Which method offers the highest protein recovery?
Spin desalting columns, a form of size exclusion chromatography, are often reported to provide high protein recovery, with some sources claiming almost 100% recovery.[2] Dialysis also generally results in good recovery, although some sample loss can occur during handling.[2] RP-HPLC can have more variable recovery depending on the hydrophobicity of the molecule and the optimization of the protocol.
Q4: How can I determine the efficiency of biotin removal?
The efficiency of biotin removal can be indirectly assessed by the performance of your downstream application. A significant reduction in background signal in an ELISA or Western blot after purification indicates successful removal of free biotin. For a more quantitative measure, a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to determine the degree of biotinylation before and after purification.
Q5: Can I use the same purification method for a small peptide and a large antibody?
While the principles are the same, the specific parameters of the purification method need to be adjusted based on the size of the molecule. For example, in dialysis, a membrane with a molecular weight cut-off (MWCO) significantly smaller than the biotinylated molecule must be chosen.[3] For SEC, the resin must have an appropriate pore size to effectively separate the small biotin molecule from the much larger protein or peptide.[4]
Troubleshooting Guide
This section addresses common problems encountered during the removal of excess this compound.
Problem 1: Low Recovery of Biotinylated Molecule
| Potential Cause | Recommended Solution |
| Protein Precipitation due to Over-biotinylation | Over-modification with hydrophobic biotin can lead to protein aggregation and precipitation.[5] Optimize the molar ratio of biotin to your molecule; a lower ratio may be necessary. Ensure the reaction buffer has an optimal pH for your protein's stability. |
| Non-specific Binding to Purification Matrix | Some proteins may non-specifically adhere to dialysis membranes or chromatography resins. For dialysis, consider using a membrane with lower binding properties. For spin columns, select a resin known for low protein binding. Adding a carrier protein like BSA might reduce non-specific binding, but check for compatibility with downstream applications.[1] |
| Sample Loss During Handling | Multiple transfer steps, especially with small volumes, can lead to significant sample loss. Minimize the number of transfers. For small sample volumes, consider using microdialysis units or spin columns designed for small volumes. |
| Inappropriate Purification Parameters | For spin columns, using incorrect centrifugation speeds or times can affect recovery.[2] Always follow the manufacturer's recommendations. For dialysis, ensure the MWCO of the membrane is appropriate to retain your molecule. |
Problem 2: Inefficient Removal of Free Biotin
| Potential Cause | Recommended Solution |
| Inadequate Dialysis Parameters | The duration of dialysis or the number of buffer changes may be insufficient. Increase the dialysis time and perform more frequent buffer changes. A common recommendation is multiple changes over 24-48 hours.[1] |
| Incorrect Size Exclusion Chromatography (SEC) Resin | The molecular weight cut-off (MWCO) of the SEC resin may be too high, allowing free biotin to co-elute with your molecule. Ensure the MWCO is low enough to effectively separate the small biotin molecule (MW of this compound is relatively low) from your larger biomolecule. For proteins, a 7 kDa MWCO is often effective.[1] |
| Insufficient Washing in Affinity Purification | If using streptavidin-based affinity purification to capture the biotinylated molecule, inadequate washing can leave free biotin trapped in the column. Increase the number and volume of wash steps before elution. |
| Sample Overload in Chromatography | Overloading a size exclusion or RP-HPLC column can lead to poor separation and co-elution of free biotin with the target molecule. Adhere to the recommended sample loading capacity for your specific column. |
Problem 3: High Background in Downstream Assays (e.g., ELISA, Western Blot)
| Potential Cause | Recommended Solution |
| Residual Free Biotin | Incomplete removal of unconjugated biotin is a primary cause of high background.[1] Re-purify the sample using a more stringent method or a combination of methods (e.g., a spin column followed by dialysis).[1] |
| Non-specific Binding of Detection Reagents | The streptavidin or avidin conjugates may bind non-specifically to the plate or membrane. Ensure adequate blocking steps are included in your assay protocol. Using a blocking buffer containing 0.1%–2.0% BSA can be effective. Avoid milk-based blockers as they can contain endogenous biotin.[6] |
| Endogenous Biotin in Samples | Some cell lysates and tissue preparations contain naturally biotinylated proteins.[6] To mitigate this, you can perform a pre-clearing step by incubating the sample with streptavidin-agarose beads to remove these endogenous biotinylated molecules before your assay. |
| Over-biotinylation Leading to Aggregation | Highly biotinylated proteins can aggregate and lead to non-specific binding.[5] Optimize the biotinylation reaction to achieve a lower degree of labeling. |
Data Presentation: Comparison of Purification Methods
The following table summarizes the key characteristics of the most common methods for removing excess biotin. The values presented are compiled from various sources and should be considered as general guidelines. Actual performance may vary depending on the specific molecule, experimental conditions, and equipment used.
| Method | Principle | Typical Protein Recovery | Efficiency of Biotin Removal | Speed | Scalability | Key Advantages | Key Disadvantages |
| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient. | Good to High (>90%) | Good to Excellent | Slow (hours to days) | Highly scalable | Simple, gentle, and cost-effective. | Time-consuming; risk of sample dilution. |
| Size Exclusion Chromatography (Spin Columns) | Separation based on molecular size using a porous resin and centrifugal force. | High to Very High (>95%)[3] | Good to Excellent (>95% salt removal)[3] | Fast (minutes) | Limited by column size | Rapid, high recovery, and easy to use.[7] | Can lead to sample dilution; resin can be a significant cost. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Variable (can be lower than other methods) | Excellent | Moderate to Slow (depends on gradient) | Highly scalable | High-resolution separation, providing high purity.[8][9] | Can be denaturing for some proteins; requires specialized equipment and expertise. |
Experimental Protocols
Protocol 1: Dialysis for Removal of Excess Biotin
This protocol is suitable for purifying biotinylated antibodies and other large proteins.
Materials:
-
Biotinylated protein sample
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for antibodies)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Load the biotinylated sample into the dialysis tubing or cassette and seal securely, ensuring there are no leaks.
-
Place the sealed tubing/cassette into a beaker containing at least 100 times the sample volume of chilled dialysis buffer.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours, and ideally overnight.[10]
-
Change the dialysis buffer at least three to four times to ensure efficient removal of the free biotin.[11]
-
After the final dialysis period, carefully remove the sample from the tubing/cassette.
Workflow for Dialysis
Caption: Workflow for removing excess biotin using dialysis.
Protocol 2: Size Exclusion Chromatography using a Spin Desalting Column
This protocol is ideal for rapid cleanup of small to medium sample volumes.
Materials:
-
Biotinylated protein sample
-
Spin desalting column with an appropriate MWCO (e.g., 7 kDa)[1]
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Prepare the spin column by removing the storage buffer. This is typically done by breaking off the bottom closure, placing the column in a collection tube, and centrifuging for 1-2 minutes at the recommended speed (e.g., 1,500 x g).[1] Discard the flow-through.
-
Place the column in a new collection tube.
-
Slowly apply the biotinylated sample to the center of the resin bed.
-
Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).[1]
-
The purified sample containing the biotinylated molecule will be in the collection tube. The excess this compound is retained in the column resin.
Workflow for Spin Desalting Column
Caption: Workflow for biotin cleanup using a spin desalting column.
Protocol 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is suitable for purifying biotinylated peptides and proteins where high purity is required.
Materials:
-
Biotinylated sample
-
RP-HPLC system with a suitable column (e.g., C18 for peptides)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Fraction collector
Procedure:
-
Equilibrate the RP-HPLC column with Mobile Phase A.
-
Dissolve the biotinylated sample in a small volume of Mobile Phase A.
-
Inject the sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 0-60% B over 60 minutes) is often used for good separation of peptides.[12]
-
Monitor the elution of the sample using a UV detector at 214 nm or 280 nm.
-
Collect fractions corresponding to the peak of the biotinylated molecule.
-
Analyze the collected fractions to confirm the presence of the purified product and the absence of free biotin.
-
Pool the pure fractions and lyophilize or buffer exchange into a suitable storage buffer.
Workflow for RP-HPLC Purification
Caption: Workflow for purification of biotinylated molecules via RP-HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benchmarking Experiments with Pierce Zeba Spin Desalting Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 5. Biotinylation of protein complexes may lead to aggregation as well as to loss of subunits as revealed by Blue Native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 7. Small Molecule and Biotin Removal | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. hplc.eu [hplc.eu]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. 5f44d3e59bf0e.yolasitebuilder.loopia.com [5f44d3e59bf0e.yolasitebuilder.loopia.com]
- 12. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Biotin-PEG1-NH2 reaction buffer compatibility issues
Welcome to the technical support center for Biotin-PEG1-NH2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges related to reaction buffer compatibility and other experimental variables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker. It contains a biotin moiety for high-affinity binding to streptavidin and avidin, a single polyethylene glycol (PEG) spacer to increase hydrophilicity, and a primary amine (-NH2) group.[][2] The primary amine can be reacted with various functional groups, such as N-hydroxysuccinimide (NHS) esters or carboxylic acids (in the presence of activators like EDC), to covalently label proteins, antibodies, and other molecules.[2][3][4] This makes it a valuable tool in applications such as medical research, drug release, nanotechnology, and cell culture.[5][6]
Q2: What is the optimal pH for reacting the amine group of this compound with an NHS ester?
The optimal pH range for the reaction of a primary amine with an NHS ester is between 7.2 and 8.5.[7][8][9] Within this range, a significant portion of the primary amines are deprotonated and therefore nucleophilic, which is necessary for the reaction to proceed efficiently. At a lower pH, the amine group becomes protonated and less reactive. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction.[9] For many applications, a pH of 8.3-8.5 is considered optimal.[9][10]
Q3: Which buffers are recommended for this reaction?
Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[7][8] A 0.1 M sodium bicarbonate solution or a 0.1 M phosphate buffer is often recommended.[9][10]
Q4: Are there any buffers I should avoid?
Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[7][11][12] These buffers will compete with the this compound for reaction with the NHS ester, which will reduce the efficiency of your conjugation.[11][13] However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.[7]
Q5: My this compound is not soluble in my aqueous reaction buffer. What should I do?
This compound is soluble in water, DMSO, and DMF.[14] If you are working with a molecule that requires an aqueous buffer and are having solubility issues with other reagents in your reaction, it is common practice to first dissolve the less soluble reagent (like some NHS esters) in a small amount of a water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[7][10] This solution can then be added to your aqueous reaction mixture. It is important that the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[13]
Q6: How should I store this compound?
This compound powder should be stored at -20°C in a dry, dark place.[5][15][16]
Troubleshooting Guide
Low Labeling Efficiency
| Possible Cause | Recommended Action |
| Incorrect Buffer pH | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[7][9] Verify the pH of your buffer before starting the experiment. |
| Presence of Amine-Containing Buffers | Avoid using buffers such as Tris or glycine in your reaction mixture as they contain primary amines that will compete with your target molecule.[7][11] Use a recommended buffer like phosphate, bicarbonate, or borate.[7][8] |
| Hydrolyzed NHS Ester Reagent | The NHS ester you are reacting with this compound is sensitive to moisture.[11] Prepare the NHS ester solution immediately before use. Do not prepare stock solutions for long-term storage.[11][13] |
| Low Protein/Target Molecule Concentration | For optimal results, the concentration of the protein or molecule to be labeled should be adequate. A typical concentration range is 2-10 mg/mL.[9] |
| Insufficient Molar Excess of Reagents | A 20-fold molar excess of the biotin reagent is often used to label antibodies at a concentration of 1-10 mg/mL.[11] You may need to optimize the molar ratio for your specific application. |
Protein Aggregation/Precipitation
| Possible Cause | Recommended Action |
| High Concentration of Organic Solvent | If you are using DMSO or DMF to dissolve one of your reagents, ensure the final concentration in the reaction mixture is low, typically between 0.5% and 10%.[7] |
| Change in Protein Surface Charge | The reaction of primary amines on a protein with another molecule can alter the protein's isoelectric point (pI) and solubility.[17] It may be necessary to adjust the pH of the buffer to be at least 2 units above the pI of the biotinylated antibody to maximize solubility and reduce non-specific binding.[17] |
Experimental Protocols
General Protocol for Labeling a Protein with an NHS Ester
This protocol describes the general steps for reacting this compound with a protein that has been activated with an NHS ester.
-
Buffer Preparation : Prepare a 0.1 M sodium bicarbonate or phosphate buffer and adjust the pH to 8.3.[9]
-
Protein Solution Preparation : Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL.[9] If your protein is in a buffer containing primary amines, it must be exchanged into an amine-free buffer such as PBS.[11]
-
This compound Solution Preparation : Immediately before use, dissolve the this compound in the reaction buffer.
-
Biotinylation Reaction : Add the desired molar excess of the this compound solution to the protein solution. Incubate the reaction at room temperature for 30-60 minutes or on ice for two hours.[11]
-
Quench Reaction : Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Purification : Remove the unreacted this compound and byproducts by dialysis or gel filtration.[11]
Visual Guides
References
- 2. Biotin-PEG-NH2, Biotin PEG amine [nanocs.net]
- 3. Biotin-PEG-amine, MW 2,000 | BroadPharm [broadpharm.com]
- 4. Biotin-PEG2-NH2 | CAS:138529-46-1 | Biopharma PEG [biochempeg.com]
- 5. This compound | CAS:811442-85-0 | Biopharma PEG [biochempeg.com]
- 6. Biotin-PEG-NH2, Biotin-PEG-Amine -Biopharma PEG [biochempeg.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. vectorlabs.com [vectorlabs.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Biotin-PEG2-amine, 138529-46-1 | BroadPharm [broadpharm.com]
- 15. This compound | TargetMol [targetmol.com]
- 16. This compound|811442-85-0|MSDS [dcchemicals.com]
- 17. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Biotin-PEG1-NH2 and Biotin-PEG4-NH2 for Protein Labeling
For researchers, scientists, and drug development professionals, the effective biotinylation of proteins is a critical step in a multitude of applications, from immunoassays to drug targeting. The choice of the biotinylating reagent, specifically the linker connecting the biotin to the reactive group, can significantly influence the outcome of an experiment. This guide provides an in-depth, objective comparison of two commonly used amine-reactive biotinylation reagents: Biotin-PEG1-NH2 and Biotin-PEG4-NH2.
This comparison will delve into their structural differences, the consequential impact on protein labeling, and provide supporting data and detailed experimental protocols to assist in selecting the optimal reagent for your specific research needs.
Unveiling the Contenders: this compound and Biotin-PEG4-NH2
This compound and Biotin-PEG4-NH2 are both heterobifunctional crosslinkers that contain a biotin moiety for strong and specific binding to avidin or streptavidin, and a primary amine group. The primary amine allows for the conjugation of these linkers to proteins, typically through the formation of a stable amide bond with a carboxyl group on the protein, often facilitated by coupling agents like EDC and NHS. The key distinction between these two reagents lies in the length of the polyethylene glycol (PEG) spacer arm. This compound has a single ethylene glycol unit, while Biotin-PEG4-NH2 possesses a longer chain of four ethylene glycol units. This seemingly subtle difference has profound implications for the properties and performance of the labeled protein.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound and Biotin-PEG4-NH2.
| Property | This compound | Biotin-PEG4-NH2 |
| Molecular Formula | C14H26N4O3S | C20H38N4O6S |
| Molecular Weight | 330.45 g/mol [1] | 462.6 g/mol [2] |
| CAS Number | 811442-85-0[1] | 663171-32-2[2] |
| Purity | ≥95%[1] | >95%[3] |
| Solubility | Soluble in water, DMSO, DMF[4] | Soluble in water, DMSO, DMF[5][6] |
| Spacer Arm Length | Short | Long |
The Impact of PEG Linker Length on Protein Labeling
The length of the PEG spacer arm is a critical determinant of the biotinylated protein's behavior and utility in downstream applications.
Solubility: The hydrophilic nature of the PEG chain enhances the water solubility of the biotinylated protein.[2][7] A longer PEG chain, as in Biotin-PEG4-NH2, generally imparts greater water solubility to the conjugate, which can be particularly advantageous when working with proteins that are prone to aggregation.[6][]
Steric Hindrance: The longer and more flexible PEG4 linker in Biotin-PEG4-NH2 helps to minimize steric hindrance.[2][3][7] This is crucial for ensuring that the biotin moiety remains accessible for efficient binding to avidin or streptavidin, especially when the biotinylation site on the protein is located in a sterically crowded environment.[9] A shorter linker like in this compound might lead to reduced binding affinity in such cases.
Flexibility: The extended PEG4 chain provides greater flexibility, allowing the biotin group to orient itself optimally for interaction with its binding partners.[3][10] This can lead to improved performance in applications such as affinity purification and detection assays.
Immunogenicity: PEGylation is known to reduce the immunogenicity of proteins.[] While both linkers offer this benefit to some extent, longer PEG chains are generally more effective at shielding the protein from the immune system.
Experimental Protocols
To provide a framework for the comparative evaluation of this compound and Biotin-PEG4-NH2, a detailed experimental protocol for protein labeling is provided below. This protocol can be adapted for your specific protein of interest.
General Protocol for Protein Labeling with Biotin-PEG-NH2 Reagents
This protocol describes the conjugation of a Biotin-PEG-NH2 reagent to a protein containing accessible carboxyl groups using EDC/NHS chemistry.
Materials:
-
Protein of interest in an amine-free buffer (e.g., MES, PBS)
-
This compound or Biotin-PEG4-NH2
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
-
DMSO or DMF for dissolving reagents
Procedure:
-
Protein Preparation:
-
Reagent Preparation:
-
Equilibrate the vials of Biotin-PEG-NH2, EDC, and NHS to room temperature before opening to prevent moisture condensation.[11]
-
Immediately before use, prepare a 10 mM stock solution of the Biotin-PEG-NH2 reagent in DMSO or DMF.[11]
-
Prepare 100 mM stock solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Add the EDC and NHS stock solutions to the protein solution to achieve a final concentration of 5 mM EDC and 10 mM NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Biotinylation Reaction:
-
Add a 20 to 50-fold molar excess of the Biotin-PEG-NH2 stock solution to the activated protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a similar quantification method.
-
Analyze the labeled protein by SDS-PAGE to confirm conjugation and assess for any aggregation.
-
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion: Making the Right Choice
The selection between this compound and Biotin-PEG4-NH2 is contingent upon the specific requirements of the intended application.
This compound is a suitable choice when:
-
The biotinylation site on the protein is highly accessible.
-
Minimal spacer length is desired for applications like fluorescence resonance energy transfer (FRET) studies.
-
Cost is a primary consideration, as shorter PEG linkers are often more economical.
Biotin-PEG4-NH2 is the preferred reagent when:
-
The protein is prone to aggregation, and enhanced solubility is required.[6][]
-
Maximal accessibility of the biotin moiety is critical for high-affinity binding to avidin or streptavidin.[9]
-
Reduced steric hindrance is necessary to avoid compromising the biological activity of the protein or the efficiency of downstream detection.[2][3][7]
-
The application involves in vivo use where reduced immunogenicity is a concern.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. Biotin-PEG4-amine, 663171-32-2 | BroadPharm [broadpharm.com]
- 3. Biotin-PEG4-amine, CAS 663171-32-2 | AxisPharm [axispharm.com]
- 4. laysanbio.com [laysanbio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 9. sartorius.com [sartorius.com]
- 10. precisepeg.com [precisepeg.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. attogene.com [attogene.com]
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG1-NH2 vs. Alternatives
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Biotinylation, the process of attaching biotin to a protein, is a widely used technique for protein detection, purification, and immobilization due to the high-affinity interaction between biotin and streptavidin. The choice of biotinylating reagent can significantly impact the outcome of an experiment. This guide provides an objective comparison of Biotin-PEG1-NH2 and other popular biotinylation reagents, delving into their mechanisms of action, labeling specificity, and experimental workflows, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
Introduction to Biotinylation Reagents
Biotinylation reagents are generally composed of a biotin moiety, a spacer arm, and a reactive group that targets a specific functional group on a protein or other biomolecule.[1] The nature of each of these components determines the reagent's properties and applications. Key factors to consider when choosing a biotinylation reagent include the target functional group, the solubility of the reagent, the length and composition of the spacer arm, and whether the linker is cleavable.[1][2]
This guide will compare the following representative biotinylation reagents:
-
This compound: A carboxyl-reactive reagent featuring a single polyethylene glycol (PEG) spacer.
-
NHS-Biotin: A classic amine-reactive reagent with a simple alkyl spacer arm.
-
Sulfo-NHS-Biotin: A water-soluble, amine-reactive reagent that is cell membrane-impermeable.
-
Biotin-HPDP: A sulfhydryl-reactive reagent with a cleavable disulfide bond in its spacer arm.
Comparison of Biotinylation Reagent Properties
The selection of a biotinylation reagent is dictated by the specific requirements of the experiment, including the available functional groups on the target protein and the desired downstream applications. The following table summarizes the key properties of this compound and its alternatives.
| Feature | This compound | NHS-Biotin | Sulfo-NHS-Biotin | Biotin-HPDP |
| Target Functional Group | Carboxyl groups (-COOH) | Primary amines (-NH2) | Primary amines (-NH2) | Sulfhydryl groups (-SH) |
| Reactive Group | Primary amine (-NH2) | N-Hydroxysuccinimide (NHS) ester | Sulfo-N-Hydroxysuccinimide (Sulfo-NHS) ester | Pyridyl disulfide |
| Reaction Mechanism | Carbodiimide crosslinking (e.g., with EDC) | Nucleophilic substitution | Nucleophilic substitution | Thiol-disulfide exchange |
| Solubility | Soluble in aqueous buffers[3] | Requires organic solvent (e.g., DMSO, DMF)[4] | Water-soluble[5] | Requires organic solvent (e.g., DMSO, DMF)[6] |
| Cell Membrane Permeability | Permeable | Permeable[4] | Impermeable[7] | Permeable[8] |
| Spacer Arm Composition | Single PEG unit | Alkyl chain | Alkyl chain | Alkyl chain with disulfide bond |
| Cleavable Linker | No | No | No | Yes (cleaved by reducing agents like DTT)[9] |
| Primary Applications | Labeling proteins at aspartate or glutamate residues, C-terminus.[10] | General protein biotinylation via lysine residues and N-terminus.[4] | Cell surface protein labeling.[7] | Labeling cysteine residues; reversible biotinylation.[9] |
Performance Comparison
| Performance Metric | This compound | NHS-Biotin | Sulfo-NHS-Biotin | Biotin-HPDP |
| Labeling Efficiency | Dependent on EDC activation efficiency and number of accessible carboxyl groups. | Generally high due to the abundance of surface lysines on most proteins.[11] | High for surface proteins. | Dependent on the number of free sulfhydryls. |
| Specificity | Targets aspartate, glutamate, and C-terminus; can be less specific if protein has many carboxyl groups. | Can be non-specific due to multiple lysine residues on the protein surface.[12] | Specific for cell surface proteins due to membrane impermeability.[7] | Highly specific for cysteine residues. |
| Effect on Protein Function | Less likely to inactivate proteins if active site is rich in lysines. | May affect protein function if lysines are in the active or binding sites. | Similar to NHS-Biotin but limited to surface proteins. | Can affect function if cysteines are involved in disulfide bridges crucial for structure. |
| Stability of Biotin-Protein Bond | Stable amide bond. Biotinylated proteins are generally stable for long periods when stored frozen.[13] | Stable amide bond.[11] | Stable amide bond. | Reversible disulfide bond, allowing for removal of the biotin tag.[9] |
| Steric Hindrance | The short PEG linker can help reduce steric hindrance compared to no spacer. Longer PEG chains offer greater reduction.[1] | The shorter alkyl spacer may lead to steric hindrance in some applications.[2] | Similar to NHS-Biotin. | The long spacer arm helps to minimize steric hindrance.[6] |
Experimental Protocols and Workflows
General Workflow for Protein Biotinylation and Affinity Purification
The following diagram illustrates a typical workflow for biotinylating a protein of interest, followed by its purification using streptavidin-coated beads.
Protocol 1: Biotinylation of Carboxyl Groups using this compound and EDC
This protocol describes the labeling of carboxyl groups on a protein using this compound and the carbodiimide crosslinker EDC.
Materials:
-
Protein of interest
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Reaction Buffer: 0.1 M MES, pH 4.7-6.0 (amine and carboxyl-free)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the protein solution at 1-5 mg/mL in Reaction Buffer.
-
Immediately before use, prepare a 10 mM solution of this compound in the Reaction Buffer.
-
Add a 20- to 50-fold molar excess of this compound to the protein solution.
-
Immediately before use, prepare a 100 mM solution of EDC in the Reaction Buffer.
-
Add EDC to the protein/biotin mixture to a final concentration of 5-10 mM.
-
Incubate the reaction for 2 hours at room temperature.
-
Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.
-
Remove excess, non-reacted this compound and EDC byproducts using a desalting column or dialysis.
Protocol 2: Biotinylation of Primary Amines using NHS-Biotin
This is a standard protocol for labeling proteins with amine-reactive NHS esters.
Materials:
-
Protein of interest
-
NHS-Biotin
-
Reaction Buffer: PBS or other amine-free buffer, pH 7.2-8.0
-
Organic Solvent: DMSO or DMF
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the protein solution at 1-10 mg/mL in Reaction Buffer.
-
Immediately before use, prepare a 10 mM solution of NHS-Biotin in DMSO or DMF.[6]
-
Add a 10- to 20-fold molar excess of the NHS-Biotin solution to the protein solution. The final concentration of organic solvent should not exceed 10%.[6]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[6][14]
-
Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.
-
Remove excess, non-reacted NHS-Biotin using a desalting column or dialysis.
Reaction Mechanisms
The chemical reactions underlying the different biotinylation strategies are distinct, which accounts for their specificity.
Amine-Reactive Biotinylation (NHS Ester)
NHS esters react with primary amines on lysine residues and the N-terminus of proteins to form stable amide bonds.
Carboxyl-Reactive Biotinylation (Biotin-NH2 + EDC)
This compound contains a primary amine that reacts with carboxyl groups on aspartate, glutamate, or the C-terminus of a protein after activation with a carbodiimide like EDC.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Analytical Characterization of Biotin-PEG1-NH2 Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of Biotin-PEG1-NH2 conjugates is critical for ensuring purity, identity, and consistency in applications ranging from bioconjugation and drug delivery to diagnostics. This guide provides a comparative overview of key analytical methods for the characterization of these conjugates, complete with experimental data and detailed protocols.
This compound, a heterobifunctional linker, combines the high-affinity binding of biotin for streptavidin and avidin with a short, hydrophilic polyethylene glycol (PEG) spacer terminating in a reactive primary amine. This structure makes it a valuable tool for attaching biotin to various molecules and surfaces. Verifying the integrity of this linker is a crucial first step in any downstream application.
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The most common and powerful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each method provides unique and complementary information regarding the structure, mass, functional groups, and purity of the conjugate.
| Analytical Technique | Information Provided | Key Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed structural information, confirmation of biotin and PEG moieties, and assessment of purity. | Provides unambiguous structural elucidation and quantitative information about different parts of the molecule. | Lower sensitivity compared to MS; may require higher sample concentrations. |
| Mass Spectrometry (ESI-MS) | Precise molecular weight determination and confirmation of elemental composition. | High sensitivity and accuracy for molecular weight verification. Can detect small impurities. | Provides limited structural information on its own; fragmentation may be needed for detailed structural insights. |
| FTIR Spectroscopy | Identification of characteristic functional groups (e.g., amides, ethers, amines). | Quick and non-destructive method to confirm the presence of key chemical bonds. | Provides general functional group information rather than detailed structural arrangement. |
| Reversed-Phase HPLC | Assessment of purity and detection of impurities. | High-resolution separation technique for quantifying purity and identifying related substances. | Requires a chromophore for sensitive UV detection; this compound has a weak chromophore. |
Experimental Protocols and Data
Below are detailed experimental protocols and representative data for the characterization of this compound and its close analogs.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a cornerstone technique for the structural confirmation of this compound. The spectrum provides characteristic signals for the protons of the biotin moiety and the ethylene glycol unit.
Experimental Protocol:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Sample Concentration: 5-10 mg/mL
-
Procedure: Dissolve the sample in the deuterated solvent and transfer to an NMR tube. Acquire the ¹H NMR spectrum at room temperature.
Data Interpretation:
The ¹H NMR spectrum of a biotin-PEG conjugate will show distinct peaks corresponding to the different protons in the molecule. For a similar compound, biotin-conjugated PEG, characteristic proton signals for the PEG moiety are observed around 3.55 ppm and 4.35 ppm.[1] Methane protons from the biotin structure are detected at approximately 4.02 and 3.9 ppm, while the urea protons of the biotin ring appear at around 6.67 and 6.6 ppm.[1] For a Biotin-PEG-Alkyne, a representative spectrum is available, which can be used as a reference for the biotin and PEG signals.[2]
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to confirm the molecular weight of the this compound conjugate.
Experimental Protocol:
-
Instrument: ESI-MS system
-
Mode: Positive Ion Mode
-
Sample Preparation: Dissolve the sample in a suitable solvent such as a mixture of water and acetonitrile with a small amount of formic acid.
-
Procedure: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a relevant m/z range.
Data Interpretation:
For this compound (Molecular Formula: C₁₄H₂₆N₄O₃S), the expected monoisotopic mass is approximately 330.17 g/mol . The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 331.18. Other adducts, such as [M+Na]⁺, may also be observed. The fragmentation pattern of biotin-containing linkers often shows characteristic ions, which can further confirm the identity of the molecule.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid method to verify the presence of key functional groups within the this compound structure.
Experimental Protocol:
-
Instrument: FTIR Spectrometer
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.[4][5]
-
Procedure: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation:
The FTIR spectrum of a biotinylated PEG conjugate is expected to show the following characteristic absorption bands:
-
~3300-3400 cm⁻¹: N-H stretching vibrations from the amide and amine groups.
-
~2850-2950 cm⁻¹: C-H stretching vibrations of the alkyl chains.
-
~1700 cm⁻¹: C=O stretching vibration of the urea in the biotin ring.
-
~1640 cm⁻¹: C=O stretching of the amide bond.[6]
-
~1100 cm⁻¹: C-O-C stretching of the PEG ether linkage.
The FTIR spectrum of biotin shows prominent peaks around 3386 cm⁻¹ (hydroxyl absorptions), 2931 cm⁻¹ (CH₂ stretching), and 1481 cm⁻¹ (C=O stretch).[6]
High-Performance Liquid Chromatography (HPLC)
Reversed-Phase HPLC (RP-HPLC) is the method of choice for assessing the purity of this compound.
Experimental Protocol:
-
System: HPLC with UV detector
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: A time-dependent linear gradient from high aqueous content to high organic content. A typical gradient might start at 5% B and increase to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210-220 nm[7]
-
Injection Volume: 10-20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Data Interpretation:
The chromatogram should display a single major peak corresponding to the this compound conjugate. The purity is calculated based on the area of the main peak relative to the total area of all peaks. Due to the lack of a strong chromophore, the detection wavelength is set to the low UV range where the amide bonds absorb.[7] For biotin analysis in multivitamin tablets, a mobile phase of 0.05% trifluoroacetic acid in water and acetonitrile has been used with detection at 210 nm.[7]
Visualizing the Analytical Workflow
To better understand the logical flow of the characterization process, the following diagram illustrates the typical experimental workflow.
Caption: Workflow for the characterization of this compound.
Comparison with Alternatives
While this compound is a valuable linker, other biotinylation reagents with different spacer arms or reactive groups are available. The choice of an alternative depends on the specific application requirements, such as solubility, spacer length, and the functional groups on the target molecule.
-
Longer PEG Spacers (e.g., Biotin-PEG4-NH2, Biotin-PEG12-NH2): These alternatives provide increased hydrophilicity and a longer reach, which can be advantageous in reducing steric hindrance in binding assays. The analytical methods described here are directly applicable, with expected changes in the NMR spectrum (stronger PEG signals) and molecular weight.
-
Different Reactive Groups (e.g., Biotin-PEG-NHS ester, Biotin-PEG-Maleimide): These reagents are designed to react with different functional groups (amines and thiols, respectively). Their characterization would involve similar analytical techniques, but the interpretation of the spectra would need to account for the different reactive moieties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. Protein structure in KBr pellets by infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN101504393A - HPLC measuring method for d-biotin and its impurity content - Google Patents [patents.google.com]
A Researcher's Guide to Quantifying Biotin Incorporation: HABA Assay vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of biotin incorporation into proteins, antibodies, and other molecules is critical for the success of numerous applications, from immunoassays to targeted drug delivery. The selection of an appropriate assay depends on several factors, including the required sensitivity, sample type, available equipment, and throughput needs. This guide provides an objective comparison of the widely used HABA assay with its main alternatives—fluorescent avidin-based assays and mass spectrometry—supported by experimental data and detailed protocols.
Overview of Biotin Quantification Methods
The cornerstone of most biotin quantification assays is the high-affinity interaction between biotin (Vitamin B7) and the protein avidin (or its bacterial analog, streptavidin).[1][2] This exceptionally strong and specific non-covalent bond is exploited in various ways to measure the degree of biotinylation.
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a traditional colorimetric method based on the displacement of the HABA dye from the avidin-HABA complex by biotin.[1] Fluorescent avidin-based assays offer a more sensitive alternative, employing fluorophore-labeled avidin or reporter molecules that signal the binding of biotin through changes in fluorescence.[3][4] Mass spectrometry (MS) provides a direct and highly accurate method for determining the mass difference between biotinylated and non-biotinylated molecules, thereby quantifying the incorporated biotin.[5]
Quantitative Performance Comparison
The choice of a biotin quantification assay is often dictated by its performance characteristics. The following table summarizes the key quantitative parameters for the HABA assay, a representative fluorescent avidin-based assay, and mass spectrometry.
| Feature | HABA Assay | Fluorescent Avidin Assay | Mass Spectrometry |
| Principle | Colorimetric; Biotin displaces HABA from an avidin-HABA complex, causing a decrease in absorbance at 500 nm.[1][6] | Fluorometric; Biotin binding to a fluorescently labeled avidin complex results in a change in fluorescence intensity.[3] | Direct mass measurement; Determines the mass shift caused by biotin incorporation.[5] |
| Sensitivity | Lower; Limit of detection is typically in the low nanomole (nmol) range (e.g., ~2 nmol).[6] | High; Can detect biotin in the picomole (pmol) range (e.g., ~4 pmol).[7] | Very High; Can detect biotinylated peptides at the femtomole (fmol) level.[8] |
| Dynamic Range | Narrow; Typically in the micromolar (µM) range (e.g., 20-160 µM or 2-16 µM depending on the kit).[6][9] | Wider; Can span from picomolar to low micromolar concentrations.[10] | Wide; Dependent on the instrument and experimental setup. |
| Throughput | Moderate; Amenable to 96-well plate format.[6] | High; Well-suited for 96-well and 384-well plate formats.[7][10] | Lower; Sample preparation and analysis time per sample is longer. |
| Cost | Low; Reagents and instrumentation (spectrophotometer) are relatively inexpensive. | Moderate; Requires a fluorescence plate reader and more expensive reagents. | High; Requires sophisticated mass spectrometry instrumentation and specialized expertise.[5] |
| Interferences | Colored compounds in the sample, substances that bind to avidin.[11] | Fluorescent compounds in the sample, substances that interfere with FRET.[3] | Minimal; less susceptible to interference from other molecules in the sample.[5] |
| Sample Requirement | Higher; Requires a larger amount of sample compared to fluorescent assays. | Low; Requires a small sample volume (e.g., 10 µL).[3] | Low; Can analyze small amounts of sample, but sample preparation can be extensive.[12] |
Experimental Protocols
Detailed methodologies for performing each of the key biotin quantification assays are provided below.
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
This protocol is a generalized procedure based on commercially available kits and can be performed in either a cuvette or a 96-well microplate.[1][6]
Materials:
-
HABA/Avidin solution
-
Biotinylated sample (free biotin removed by dialysis or desalting)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or clear 96-well microplate
Protocol (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm. This is the initial reading (A500 HABA/Avidin).
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at 500 nm until the reading is stable. This is the final reading (A500 HABA/Avidin/Biotin Sample).
Protocol (96-Well Plate Format):
-
Add 180 µL of the HABA/Avidin solution to each well.
-
Add 20 µL of the biotinylated sample to the wells.
-
Include a blank control with 180 µL of HABA/Avidin solution and 20 µL of sample buffer.
-
Mix the plate on a shaker for 30-60 seconds.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at 500 nm.
Data Analysis: The concentration of biotin is calculated based on the change in absorbance at 500 nm using the Beer-Lambert law. The molar extinction coefficient for the HABA-avidin complex at 500 nm is approximately 34,000 M-1cm-1.[13]
Fluorescent Avidin-Based Assay
This protocol describes a common fluorescence displacement assay.
Materials:
-
Fluorescent avidin/HABA premix (e.g., DyLight Reporter)
-
Biotinylated sample (free biotin removed)
-
Biocytin standards for standard curve
-
Black opaque 96-well microplate
-
Fluorescence plate reader (e.g., excitation at 494 nm and emission at 520 nm)
Protocol:
-
Prepare a series of biocytin standards (e.g., 0 to 100 pmol) in PBS.
-
Pipette 10 µL of each standard and the unknown biotinylated samples into separate wells of the black microplate.
-
Add 90 µL of the fluorescent avidin/HABA reporter solution to each well.
-
Incubate the plate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
Data Analysis:
-
Generate a standard curve by plotting the fluorescence intensity of the biocytin standards versus the known concentration.
-
Determine the concentration of biotin in the unknown samples by interpolating their fluorescence values on the standard curve.[3]
Mass Spectrometry (LC-MS/MS)
This is a generalized workflow for quantifying biotin incorporation in a protein sample using a bottom-up proteomics approach.
Materials:
-
Biotinylated protein sample
-
Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Trypsin (proteomics grade)
-
Trifluoroacetic acid (TFA), Formic acid, Acetonitrile
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the biotinylated protein in a buffer containing urea.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with IAA.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration.
-
Digest the protein into peptides overnight using trypsin.
-
-
Peptide Desalting:
-
Acidify the peptide solution with TFA.
-
Clean up and concentrate the peptides using an SPE cartridge.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto the LC-MS/MS system.
-
Separate the peptides using a reverse-phase liquid chromatography column with a gradient of acetonitrile.
-
Analyze the eluted peptides in the mass spectrometer to identify and quantify biotinylated peptides based on their specific mass-to-charge ratio.[14]
-
Data Analysis:
-
Identify biotinylated peptides by searching for the characteristic mass shift of the biotin tag on specific amino acid residues (e.g., lysine).
-
Quantify the degree of biotinylation by comparing the signal intensity of biotinylated peptides to their non-biotinylated counterparts.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the HABA assay and the fluorescent avidin-based assay.
Caption: Workflow of the HABA assay for biotin quantification.
Caption: Workflow of a fluorescent avidin-based assay.
Conclusion
The choice of a biotin quantification method is a critical decision in experimental design. The HABA assay, while being simple and cost-effective, suffers from lower sensitivity and potential interferences.[11] For researchers requiring higher sensitivity and throughput, fluorescent avidin-based assays provide a significant advantage.[3][7] When the highest accuracy and direct confirmation of biotinylation sites are necessary, mass spectrometry stands out as the gold standard, albeit with higher costs and complexity.[5] By understanding the principles, performance characteristics, and protocols of each method, researchers can select the most appropriate assay to achieve reliable and accurate quantification of biotin incorporation in their specific application.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. A fluorometric assay for the biotin-avidin interaction based on displacement of the fluorescent probe 2-anilinonaphthalene-6-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Meeting the Biotin Challenge with Mass Spectrometry - AnalyteGuru [thermofisher.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. anaspec.com [anaspec.com]
- 10. mesoscale.com [mesoscale.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. biorxiv.org [biorxiv.org]
A Researcher's Guide to Mass Spectrometry Analysis of Biotinylated Peptides
In the landscape of proteomics, the analysis of biotinylated peptides through mass spectrometry stands as a cornerstone for elucidating protein-protein interactions, identifying cell surface proteins, and tracking newly synthesized proteins. This guide provides a comprehensive comparison of prevalent methodologies, offering researchers, scientists, and drug development professionals the detailed insights necessary to select and implement the optimal workflow for their experimental goals. We delve into a comparative analysis of enrichment strategies and fragmentation techniques, supported by quantitative data and detailed experimental protocols.
At the Core of Analysis: Enrichment Strategies for Biotinylated Peptides
The successful identification and quantification of biotinylated peptides by mass spectrometry are critically dependent on the efficiency of the enrichment process. Two primary strategies dominate the field: streptavidin-based affinity purification and anti-biotin antibody-based immunoprecipitation. A newer approach, Direct Detection of Biotin-containing Tags (DiDBiT), offers an alternative workflow.[1][2][3]
Streptavidin-Based Affinity Purification: This classical approach leverages the remarkably strong and specific interaction between biotin and streptavidin (or its variants like NeutrAvidin).[4][5][6] Biotinylated proteins are captured from cell lysates using streptavidin-coated beads. However, the strength of this interaction can present challenges in eluting the captured proteins or peptides, often requiring harsh denaturing conditions that may not be compatible with downstream analysis.[4] On-bead digestion is a common strategy to circumvent this, but it can lead to contamination with streptavidin-derived peptides.[7]
Anti-Biotin Antibody-Based Immunoprecipitation: This method employs monoclonal antibodies specific to the biotin moiety for the enrichment of biotinylated peptides.[2][4][8] A key advantage of this approach is the ability to elute the captured peptides under milder conditions compared to streptavidin-based methods, potentially improving recovery and preserving post-translational modifications.[4] Studies have shown that anti-biotin antibody-based enrichment can lead to the identification of a significantly higher number of biotinylation sites compared to streptavidin-based protein enrichment.[4]
Direct Detection of Biotin-containing Tags (DiDBiT): In a departure from traditional workflows, the DiDBiT method involves the digestion of proteins into peptides prior to enrichment.[1][3] This reduction in sample complexity before the enrichment step can enhance the yield of biotinylated peptides and significantly increase their identification.[1][3]
The following diagram illustrates a typical workflow for the mass spectrometry analysis of biotinylated peptides, highlighting the key stages from sample preparation to data analysis.
Comparative Performance of Enrichment Strategies
The choice of enrichment strategy can significantly impact the outcome of a proteomics experiment. The following table summarizes the quantitative performance of streptavidin-based and anti-biotin antibody-based enrichment methods based on published data.
| Feature | Streptavidin-Based (Protein Enrichment) | Anti-Biotin Antibody-Based (Peptide Enrichment) | Reference |
| Number of Biotinylation Sites Identified | ~30-fold fewer sites | >1,600 sites in one study | [4] |
| Elution Conditions | Harsh, denaturing | Milder, acidic pH | [4][9] |
| Potential for Contamination | High (streptavidin peptides) | Low | [7][8] |
| Starting Material Requirement | Can be high | Can be lower due to peptide-level enrichment | [10] |
Deciphering the Fragments: Mass Spectrometry Fragmentation Techniques
Following enrichment, the biotinylated peptides are subjected to tandem mass spectrometry (MS/MS) for sequencing and identification. The choice of fragmentation technique is crucial for obtaining high-quality spectra. The most common methods are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).[11][12][13]
-
Collision-Induced Dissociation (CID): A widely used method that primarily generates b- and y-type fragment ions.[11][12] It is effective for smaller, doubly charged peptides but can sometimes lead to the loss of labile post-translational modifications.[11]
-
Higher-Energy Collisional Dissociation (HCD): A beam-type CID method available on Orbitrap instruments that also produces b- and y-type ions.[11][12] HCD often provides higher fragmentation efficiency and better quality spectra for a broader range of peptides compared to CID.[13][14]
-
Electron Transfer Dissociation (ETD): This technique involves the transfer of an electron to a multiply charged peptide, leading to cleavage of the N-Cα bond and the formation of c- and z-type fragment ions.[11][12] A key advantage of ETD is its ability to preserve labile modifications and to effectively fragment larger, more highly charged peptides.[11][15]
The following diagram illustrates the logical relationship and key characteristics of these fragmentation methods.
Proximity-Dependent Biotinylation: A Signaling Pathway Example
A powerful application of biotinylation in proteomics is proximity-dependent biotinylation, such as BioID, which is used to map protein-protein interactions in living cells.[16][17] In this method, a protein of interest is fused to a promiscuous biotin ligase (BirA*). When supplied with biotin, the ligase generates reactive biotinoyl-AMP, which then covalently attaches to lysine residues of nearby proteins.[17] These biotinylated proteins can then be enriched and identified by mass spectrometry, providing a snapshot of the protein's interaction network.
The following diagram illustrates the BioID signaling pathway.
Experimental Protocols
I. Enrichment of Biotinylated Peptides using Anti-Biotin Antibodies [2]
-
Protein Digestion: Start with 1-10 mg of protein lysate. Perform reduction with 10 mM DTT and alkylation with 30 mM iodoacetamide. Digest the proteins with trypsin overnight at 37°C.
-
Peptide Cleanup: Clean the resulting peptide mixture using a C18 Sep-Pak cartridge and lyophilize.
-
Antibody-Bead Conjugation: Conjugate anti-biotin antibodies to protein A/G beads according to the manufacturer's protocol.
-
Immunoprecipitation: Resuspend the lyophilized peptides in an appropriate immunoprecipitation buffer and incubate with the antibody-conjugated beads overnight at 4°C with gentle rotation.
-
Washing: Wash the beads extensively to remove non-specifically bound peptides. A typical washing series includes washes with the immunoprecipitation buffer, a high-salt buffer, and a final wash with a low-salt buffer.
-
Elution: Elute the bound biotinylated peptides from the beads using a low pH solution, such as 0.1% trifluoroacetic acid (TFA).
-
Desalting: Desalt the eluted peptides using C18 StageTips before LC-MS/MS analysis.
II. Mass Spectrometry Analysis using HCD and ETD [13][15]
-
LC Separation: Load the desalted peptide sample onto a C18 analytical column and separate using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometer Setup: Analyze the eluting peptides on an Orbitrap mass spectrometer capable of HCD and ETD fragmentation.
-
Data Acquisition (Decision Tree Method):
-
Acquire full MS scans in the Orbitrap at high resolution (e.g., 120,000).
-
Select the most intense precursor ions for fragmentation.
-
For doubly charged precursor ions, perform HCD fragmentation.[13][14]
-
For precursor ions with a charge state of 3+ or higher, perform ETD fragmentation.[13][15]
-
Acquire fragment ion spectra in the Orbitrap or a linear ion trap.
-
-
Data Analysis:
-
Search the raw MS/MS data against a relevant protein database using a search engine like Sequest or Mascot.
-
Specify the variable modification of biotinylation on lysine residues and other relevant modifications.
-
Filter the peptide and protein identifications to a false discovery rate (FDR) of 1%.
-
By carefully considering the strengths and weaknesses of each enrichment and fragmentation strategy, researchers can design and execute robust experiments for the comprehensive analysis of biotinylated peptides, ultimately leading to novel biological insights.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibodies to biotin enable large-scale detection of biotinylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomat.it [biomat.it]
- 6. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 7. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. support.proteomesoftware.com [support.proteomesoftware.com]
- 13. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
A Researcher's Guide to Purity Analysis of Biotin-PEG1-NH2 from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to the success and reproducibility of their experiments. Biotin-PEG1-NH2, a heterobifunctional linker, is critical in various applications, including bioconjugation, drug delivery, and diagnostic assay development. Variations in purity among different suppliers can significantly impact experimental outcomes. This guide provides a framework for the comparative purity analysis of this compound from various commercial sources, complete with detailed experimental protocols and data presentation formats.
Comparative Purity Overview
While many suppliers state a purity of ≥95% for this compound, the nature and percentage of impurities can differ.[1][2] A thorough in-house analysis is recommended to qualify a new supplier or batch. The following table illustrates how to summarize the purity data obtained from the analytical methods described in this guide.
Table 1: Comparative Purity Analysis of this compound
| Supplier | Lot Number | Stated Purity (%) | HPLC Purity (%) | 1H NMR Purity (%) | Mass Spectrometry (m/z) | Notes on Impurities |
| Supplier A | A123 | ≥95 | 96.5 | >95 | 330.15 [M+H]+ | Minor unidentified peaks in HPLC |
| Supplier B | B456 | >97 | 97.8 | >95 | 330.15 [M+H]+ | No significant impurities detected |
| Supplier C | C789 | ≥95 | 94.2 | >95 | 330.15 [M+H]+ | Peak corresponding to unreacted starting material |
Note: The data presented in this table is for illustrative purposes. Researchers should populate this table with their own experimental data.
Experimental Protocols for Purity Verification
To ensure the reliability of your supply of this compound, a multi-pronged analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) provides quantitative purity information, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and can reveal impurities, and Mass Spectrometry (MS) verifies the molecular weight.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for quantifying the purity of this compound and detecting any potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Analysis: Inject 10 µL of the sample. The purity is calculated based on the area of the main peak relative to the total area of all peaks.
Structural Confirmation by 1H Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy is used to confirm the chemical structure of the this compound molecule and to identify any structural impurities.
Methodology:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated methanol (CD3OD) or Deuterated water (D2O).
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.
-
Analysis: Acquire the 1H NMR spectrum. The chemical shifts and integration values of the peaks should be consistent with the expected structure of this compound. Pay close attention to any unexpected peaks which may indicate impurities.
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the this compound.
Methodology:
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Analysis: Infuse the sample into the ESI source. The expected molecular weight of this compound is 330.45 g/mol . The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+ at m/z 331.16.
Potential Impurities and Their Significance
During the synthesis of this compound, several impurities can arise, which may affect its performance in downstream applications. These can include:
-
Unreacted starting materials: The presence of unreacted biotin or the PEG-diamine can lead to incorrect stoichiometry in conjugation reactions.
-
Byproducts of the synthesis: Incomplete reactions or side reactions can generate molecules with incorrect chain lengths or functionalities.
-
Degradation products: Improper storage or handling can lead to the degradation of the this compound molecule.
The presence of these impurities can lead to lower conjugation yields, difficulty in purification of the final conjugate, and unreliable experimental results. Therefore, a comprehensive purity analysis is a critical step in ensuring the quality and consistency of your research.
References
A Researcher's Guide to Functional Assays for Biotinylated Proteins
For researchers, scientists, and drug development professionals, the robust analysis of biotinylated proteins is crucial for understanding complex biological processes and advancing therapeutic discovery. This guide provides a comprehensive comparison of key functional assays, offering insights into their principles, performance, and practical applications. Detailed experimental protocols and quantitative data are presented to aid in the selection and implementation of the most suitable assay for your research needs.
The covalent attachment of biotin to a protein of interest is a powerful and versatile tool in molecular biology. This technique leverages the high-affinity interaction between biotin and streptavidin for a multitude of applications, including protein purification, immobilization, and the study of molecular interactions.[1] Choosing the appropriate functional assay is paramount to generating reliable and meaningful data. This guide focuses on three widely used methods: the Enzyme-Linked Immunosorbent Assay (ELISA), the Pull-Down Assay, and Surface Plasmon Resonance (SPR).
Comparative Analysis of Functional Assays
Selecting the optimal assay depends on various factors, including the specific research question, the nature of the protein interaction being studied, and the available resources. The following table summarizes key quantitative parameters to facilitate a direct comparison of these techniques.
| Parameter | Enzyme-Linked Immunosorbent Assay (ELISA) | Pull-Down Assay | Surface Plasmon Resonance (SPR) |
| Primary Application | Quantification of protein concentration and binding interactions in a multi-well plate format. | Identification and isolation of protein binding partners from a complex mixture. | Real-time kinetic analysis of binding events (association and dissociation rates). |
| Typical Sensitivity | Picomolar to nanomolar range. Can be enhanced with signal amplification strategies.[2] | Nanomolar to micromolar range for interacting prey proteins. | Nanomolar to picomolar range, highly sensitive to changes in mass on the sensor surface. |
| Bait Protein Required | Typically 0.1 - 1 µg per well. | 1 - 10 µg of biotinylated bait protein per reaction.[3] | Microgram quantities for immobilization on the sensor chip. |
| Prey Protein Required | Nanogram to microgram quantities depending on the affinity of the interaction. | Milligram quantities of cell lysate or purified protein mixture.[4] | Nanogram to microgram quantities of analyte flowed over the sensor surface. |
| Assay Time | 4 - 6 hours. | 2 - 4 hours.[5] | 1 - 3 hours for a full kinetic analysis. |
| Quantitative Data | Endpoint measurement of absorbance or fluorescence, providing relative or absolute quantification. | Primarily qualitative (identification of binding partners by Western Blot or Mass Spectrometry), but can be semi-quantitative.[6][7] | Real-time binding curves providing association rate (ka), dissociation rate (kd), and affinity constant (KD). |
| Throughput | High-throughput compatible (96- or 384-well plates). | Low to medium throughput. | Low to medium throughput, depending on the instrument's channel capacity. |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is essential for a thorough understanding. The following diagrams, generated using the DOT language, illustrate a general workflow for a functional assay with a biotinylated protein and the well-characterized Epidermal Growth Factor Receptor (EGFR) signaling pathway.
References
- 1. synapsewaves.com [synapsewaves.com]
- 2. Pulldown-Assays [sigmaaldrich.com]
- 3. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of binding of transcription factor complex to biotinylated DNA probe by a streptavidin-agarose pulldown assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the Right Tool for the Job: A Guide to Cleavable vs. Non-Cleavable Biotin Linkers
For researchers, scientists, and drug development professionals, the choice between cleavable and non-cleavable biotin linkers is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the optimal linker for your specific application.
Biotinylation, the process of attaching biotin to a molecule of interest, is a cornerstone technique for detection, purification, and tracking of biomolecules. The linker connecting biotin to the target molecule plays a crucial role in the success of these applications. Non-cleavable linkers provide a stable, permanent bond, ideal for applications requiring robust signal detection. In contrast, cleavable linkers offer the advantage of releasing the biotinylated molecule under specific conditions, enabling cleaner purification and analysis.
At a Glance: Key Differences and Applications
| Feature | Cleavable Biotin Linkers | Non-Cleavable Biotin Linkers |
| Primary Function | Allow for the release of the target molecule after capture. | Form a stable, permanent bond between biotin and the target. |
| Key Advantage | Enables elution of the target molecule under mild conditions, preserving its integrity and function. Reduces background from non-specifically bound proteins. | High stability ensures a strong and durable signal for detection and quantification. |
| Common Cleavage Mechanisms | Disulfide bonds (reduced by agents like DTT), acid-labile groups (cleaved at low pH), photocleavable groups (cleaved by UV light), enzyme-cleavable peptides.[1][2] | Stable amide or ether bonds. |
| Ideal Applications | Affinity purification of proteins and protein complexes, mass spectrometry-based proteomics, targeted drug delivery, enrichment of specific cell populations.[3][4] | Immunohistochemistry (IHC), immunofluorescence (IF), ELISA, flow cytometry, protein PEGylation for increased stability.[2][4] |
| Potential Drawbacks | Potential for premature cleavage, incomplete cleavage leading to lower yield, residual linker fragments on the target molecule. | Harsh elution conditions (e.g., 8M guanidine HCl, pH 1.5) can denature the target protein.[5] High background in some applications due to the strong biotin-avidin interaction. |
Performance Data: A Quantitative Comparison
Quantitative data highlights the performance differences between cleavable and non-cleavable linkers in specific experimental contexts.
| Parameter | Cleavable Linker (DADPS) | Non-Cleavable Linker | Experiment | Finding |
| Protein Identification | >50% more proteins identified | Baseline | Identification of newly synthesized proteins (NSP) using BONCAT | The cleavable DADPS linker significantly increased the number of identified proteins compared to a non-cleavable biotin-alkyne.[6] |
| Cysteine Residue Identification | ~3-fold increase in identified residues | Not directly compared | Chemical proteomic profiling of the cysteinome | The use of a cleavable dialkoxydiphenylsilane (DADPS) linker led to a nearly 3-fold increase in the detection and quantification of unique cysteine residues compared to previous studies using other cleavable linkers for enrichment.[7][8][9] |
| Enrichment Efficiency & Reproducibility | Outperforms other methods | Not directly compared | Peptide-centric chemoproteomics | An acid-cleavable biotin tag with a dialkoxydiphenylsilane moiety, combined with a specific workflow, demonstrated superior enrichment efficiency, identification yield, and reproducibility compared to other cleavable tags (photocleavable and reduction-cleavable).[10][11] |
Visualizing the Mechanisms and Workflows
To better understand the practical application of these linkers, the following diagrams illustrate their mechanisms of action and a typical experimental workflow for their comparison.
Experimental Protocols
General Protocol for Comparing Cleavable and Non-Cleavable Biotin Linkers in Protein Pull-Downs
This protocol outlines a general workflow to compare the efficiency of a cleavable versus a non-cleavable biotin linker for enriching a target protein from a complex mixture, such as a cell lysate.
Materials:
-
Cell lysate containing the protein of interest.
-
Cleavable biotinylation reagent (e.g., NHS-SS-Biotin).
-
Non-cleavable biotinylation reagent (e.g., NHS-Biotin).
-
Streptavidin-coated magnetic beads.
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents).
-
Elution buffer for non-cleavable linker (e.g., SDS-PAGE sample buffer).
-
Cleavage/Elution buffer for cleavable linker (e.g., DTT in PBS for disulfide linkers).
-
Reagents for downstream analysis (e.g., antibodies for Western blotting, reagents for mass spectrometry sample preparation).
Procedure:
-
Biotinylation:
-
Divide the cell lysate into two equal aliquots.
-
Label one aliquot with the cleavable biotinylation reagent and the other with the non-cleavable reagent according to the manufacturer's protocol. Ensure molar ratios of biotin to protein are optimized.
-
Quench the reaction to stop the biotinylation process.
-
-
Affinity Capture:
-
Incubate both biotinylated lysates with streptavidin-coated magnetic beads to capture the biotinylated proteins.
-
-
Washing:
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
-
Elution:
-
For the non-cleavable linker sample: Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.
-
For the cleavable linker sample: Elute the captured proteins by incubating the beads with the appropriate cleavage agent (e.g., 50 mM DTT for 30 minutes at 37°C for disulfide linkers).
-
-
Analysis:
-
Analyze the eluted proteins from both samples using SDS-PAGE and Western blotting with an antibody specific to the target protein to compare recovery.
-
For a broader comparison, the eluates can be analyzed by mass spectrometry to identify the target protein and any co-purified proteins, providing insight into the cleanliness of the enrichment.
-
Protocol for Proximity Biotinylation using TurboID/BioID2
This protocol is adapted for studying protein-protein interactions in a cellular context.
Procedure:
-
Cell Line Generation:
-
Generate cell lines expressing the protein of interest fused to a biotin ligase (e.g., TurboID or BioID2). Both N- and C-terminal fusions should be created.[12]
-
-
Proximity Labeling:
-
Culture the cells to approximately 80% confluency.
-
Induce expression of the fusion protein if necessary.
-
Supplement the culture medium with biotin (e.g., 1-50 µM) and ATP (e.g., 0.1-2 mM, depending on the ligase) for a defined period to allow for biotinylation of proximal proteins.[12]
-
-
Cell Lysis and Protein Capture:
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.[13]
-
-
Washing and Elution:
-
Perform stringent washes to remove non-specifically bound proteins.
-
Elute the captured proteins. If a cleavable linker is incorporated into the system, mild elution can be performed. Otherwise, harsh elution is necessary.
-
-
Mass Spectrometry Analysis:
-
Reduce, alkylate, and digest the eluted proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify the proteins using proteomics software. Proteins enriched in the experimental samples compared to controls (e.g., cells expressing the biotin ligase alone) are considered potential interactors.[13]
-
Conclusion
The selection of a cleavable or non-cleavable biotin linker is highly dependent on the specific experimental goals. For applications where the recovery of a functional, unmodified target molecule is paramount, such as in affinity purification for structural or functional studies, cleavable linkers are the superior choice. They offer the significant advantage of mild elution, which preserves the integrity of the target and reduces background contamination.
Conversely, when the primary objective is robust and stable detection, as in many imaging and assay-based applications, non-cleavable linkers provide the necessary stability and strong signal. By carefully considering the experimental requirements and the data presented in this guide, researchers can make an informed decision to optimize their experimental outcomes.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. purepeg.com [purepeg.com]
- 3. Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 4. purepeg.com [purepeg.com]
- 5. Magic Link Guide | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to study secretome interactions using extracellular proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Biotin-PEG1-NH2: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is a critical component of research integrity and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Biotin-PEG1-NH2, a bifunctional linker commonly used in bioconjugation and drug delivery research. While this compound and similar biotinylated polyethylene glycol (PEG) compounds are generally not classified as hazardous substances, adherence to established laboratory waste management protocols is essential to maintain a safe working environment and comply with institutional and regulatory standards.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and your institution's specific chemical hygiene plan. The following are general safety precautions for handling this compound:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1]
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particulates.[1]
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[1]
-
Spill Management: In the event of a spill, sweep up the solid material, taking care not to generate dust.[1] The spilled material can be collected with an inert absorbent material and placed in a designated waste container.[1]
Step-by-Step Disposal Protocol for this compound
The recommended disposal method for this compound is to treat it as a chemical waste product, ensuring it is properly segregated, labeled, and transferred to your institution's environmental health and safety (EHS) department for final disposal.
-
Waste Collection:
-
Place all solid this compound waste, including contaminated consumables such as weigh boats and pipette tips, into a dedicated, leak-proof container that is compatible with the chemical.
-
Ensure the container is clean and has a secure lid to prevent accidental spills or release of contents.
-
-
Labeling:
-
Clearly label the waste container with the words "Chemical Waste" or "Hazardous Waste" as per your institution's guidelines.[4][5]
-
The label must include the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
Include the date of waste generation and the name of the responsible researcher or lab.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][6]
-
The storage area should be away from incompatible materials, particularly strong acids and oxidizing agents, to prevent any potential reactions.[7]
-
Ensure the storage location is cool, dry, and well-ventilated.[7]
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a waste pickup from the EHS department.
-
Do not dispose of this compound in the regular trash or down the drain.[7] Although it is water-soluble, disposing of chemicals down the sanitary sewer can harm aquatic life and is often against regulations.[7][8]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe handling and proper disposal of this compound, contributing to a secure and environmentally conscious laboratory setting. Always prioritize safety and consult with your institution's EHS department for any specific questions or guidance.
References
- 1. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sfasu.edu [sfasu.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
